2-(2'-N-Boc-hydrazino)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-7-5-4-6-8(9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTSVUPYGSOJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441489 | |
| Record name | 2-(2'-N-Boc-hydrazino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155290-47-4 | |
| Record name | 2-(2'-N-Boc-hydrazino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2'-N-Boc-hydrazino)benzoic Acid
Introduction
2-(2'-N-Boc-hydrazino)benzoic acid, also known as 2-(N'-tert-Butoxycarbonyl-hydrazino)-benzoic acid, is a versatile chemical intermediate with significant applications in pharmaceutical research and medicinal chemistry.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the hydrazine moiety enhances the compound's stability and modulates its reactivity, making it a valuable building block in organic synthesis.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers and professionals in drug development.
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 155290-47-4 | [1][4] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][4][5] |
| Molecular Weight | 252.27 g/mol | [1][4][5] |
| Appearance | Off-white to light brown or brown solid | [1][6] |
| Purity | ≥ 95% (by HPLC) | [1][2] |
| Predicted Density | 1.262 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 3.62 ± 0.36 | [5][6] |
| Storage Conditions | 0-8 °C | [1][6] |
Reactivity and Applications
This compound's unique structure makes it a crucial intermediate in several advanced chemical applications.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[1] The Boc-protected hydrazine group can participate in reactions to form hydrazone derivatives, which are significant in the development of therapeutic compounds, including potential anti-cancer agents.[1][2][3]
-
Bioactive Molecules and Drug Discovery: The compound serves as a valuable precursor for creating more complex bioactive molecules, contributing significantly to advancements in medicinal chemistry.[1][2][3]
-
Bioconjugation: It is employed in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces. This is critical for developing advanced drug delivery systems and diagnostic tools.[1][2]
-
Coordination Chemistry: Its ability to form stable complexes with metal ions opens up applications in the fields of coordination chemistry and catalysis.[1][2][3]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below.
Synthesis Protocol: Boc Protection of 2-Hydrazinobenzoic Acid
This protocol describes a general method for the N-Boc protection of a hydrazinobenzoic acid, adapted from procedures for analogous compounds.[7][8] The reaction involves the treatment of 2-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).
-
Dissolution: Dissolve 2-hydrazinobenzoic acid (1 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water.[7][8]
-
Basification: Add an aqueous base, like 1 M sodium hydroxide, to the solution to facilitate the reaction.
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Add di-tert-butyl dicarbonate (1.2 to 2 equivalents) portion-wise to the stirred solution.[7][8]
-
Reaction: Allow the reaction to stir at 0 °C for approximately 1 hour, then let it warm to room temperature and stir overnight.[7]
-
Work-up and Extraction:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.[7]
-
Transfer the mixture to a separatory funnel and perform aqueous extractions.
-
Acidify the combined aqueous layers with a strong acid (e.g., 12 M HCl) until a precipitate forms.[7]
-
Extract the product from the acidified aqueous layer using ethyl acetate (e.g., 3 times).[7]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7][8][9]
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.[7][9]
-
Further purify the solid by recrystallization from a solvent system like ethyl acetate/hexane to obtain pure this compound.[8]
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.[1][2] A C18 column is often used with a gradient elution system involving mobile phases like acetonitrile and water, often with an acid modifier such as phosphoric acid.[10] Detection is commonly performed using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.[11] The spectra would show characteristic peaks for the aromatic protons, the protons of the Boc group (a singlet around 1.4 ppm), and the N-H protons.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching, C=O stretching from both the carboxylic acid and the carbamate (Boc group), and aromatic C-H and C=C stretching.[8][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (252.27 g/mol ).[11]
Visualized Workflow: Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 155290-47-4 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 155290-47-4 [m.chemicalbook.com]
- 7. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. Determination of 4-hydrazine benzoic acid content in deferasirox by acetone solution derivatization-HPLC [ywfx.nifdc.org.cn]
- 11. This compound(155290-47-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid
This technical guide provides a comprehensive overview of 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid, a versatile chemical intermediate. The document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, a logical synthetic workflow, and its applications in various scientific fields.
Physicochemical Properties and Identifiers
2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid, also known as 2-(2'-N-Boc-hydrazino)benzoic acid, is a derivative of benzoic acid featuring a Boc (tert-butyloxycarbonyl) protecting group on a hydrazine moiety.[1] This structure makes it a valuable building block in organic synthesis. The key identifying and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 155290-47-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2][3] |
| Molecular Weight | 252.27 g/mol | [1][2][3] |
| Appearance | Brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Synonyms | This compound, 2-[2-(tert-butoxycarbonyl)hydrazinyl]benzoic acid | [1][2][3] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Experimental Workflow
While specific, detailed experimental protocols for the synthesis of 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid are not extensively detailed in publicly available literature, a logical and standard synthetic route involves the protection of 2-hydrazinobenzoic acid using Di-tert-butyl dicarbonate (Boc anhydride).
The workflow involves the reaction of the nucleophilic hydrazine group of 2-hydrazinobenzoic acid with Boc anhydride, a common reagent for introducing the acid-labile Boc protecting group onto amines and hydrazines.
Caption: Logical workflow for the synthesis of the target compound.
This protocol is a representative example based on standard chemical procedures for Boc protection and has not been sourced from a specific publication for this exact molecule.
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution and stir until dissolved.
-
Addition of Boc Anhydride: To the stirring solution, add Di-tert-butyl dicarbonate (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove unreacted Boc anhydride.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a 1M HCl solution to a pH of ~3-4. The product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid.
Applications in Research and Development
2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid is a versatile compound primarily used as an intermediate in the synthesis of more complex molecules for various applications.[1] The Boc protecting group enhances its stability and allows for selective reactions, making it an ideal candidate for synthetic applications.[1]
-
Drug Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly hydrazine-based drugs and hydrazone derivatives.[1] These classes of compounds are actively researched for their potential as anti-cancer agents.[1] Benzoic acid derivatives are also explored more broadly for their potential in cancer therapy and as prodrugs for diseases like tuberculosis.[4][5]
-
Bioconjugation: The compound is utilized in bioconjugation processes, where it facilitates the linking of biomolecules to other molecules or surfaces, which can improve drug delivery systems and diagnostic tools.[1]
-
Material Science: It serves as a building block in the creation of functional materials, such as polymers with specific, tailored properties for use in coatings or adhesives.[1]
-
Analytical Chemistry: It can be employed in the development of analytical methods for the detection and quantification of hydrazine derivatives.[1]
The following diagram illustrates the logical role of this compound as a central building block in synthetic chemistry.
Caption: Role as a key intermediate in various R&D fields.
Quantitative and Spectroscopic Data
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to 2-(2'-N-Boc-hydrazino)benzoic Acid (CAS 155290-47-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and synthetic methodologies related to 2-(2'-N-Boc-hydrazino)benzoic acid (CAS 155290-47-4). This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents.
Core Characterization Data
This compound, with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol , is typically available as an off-white to light brown solid.[1] Its purity is generally reported to be greater than or equal to 95% as determined by High-Performance Liquid Chromatography (HPLC).[2][3] For optimal stability, the compound should be stored at 2-8°C.[1]
Table 1: Physicochemical and Characterization Data
| Property | Value | Source(s) |
| CAS Number | 155290-47-4 | [2][3][5] |
| Molecular Formula | C12H16N2O4 | [2][5] |
| Molecular Weight | 252.27 g/mol | [2][5] |
| Appearance | Off-white to light brown solid | [1] |
| Purity | ≥ 95% (by HPLC) | [2][3] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Spectroscopic Data for the Analogous 4-(N-Boc-hydrazino)benzoic acid
| Spectroscopic Technique | Observed Peaks/Signals | Source(s) |
| ¹H NMR (CD3OD) | δ 7.84 (d, 2H, J=8.5 Hz), 6.75 (d, 2H, J=8.5 Hz), 1.4 (s, 9H) | [4] |
| Infrared (IR) (KBr) | 3316, 1688, 1607, 1298 cm⁻¹ | [4] |
Experimental Protocols
Synthesis of this compound
A definitive, published protocol for the synthesis of this compound is not widely available. However, based on standard organic chemistry principles and published methods for analogous compounds, a reliable synthetic route can be proposed. The synthesis would involve two main stages: the preparation of the precursor, 2-hydrazinobenzoic acid, followed by its protection with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride (Precursor)
A patented method for a similar compound, p-hydrazinobenzoic acid, involves the diazotization of an aminobenzoic acid followed by reduction and hydrolysis.[6]
-
Diazotization: 2-Aminobenzoic acid is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt solution is then reacted with a reducing agent, such as sodium metabisulfite, under controlled pH and temperature to yield a reduced intermediate.
-
Hydrolysis: The intermediate is subsequently hydrolyzed with hydrochloric acid, typically with heating, to afford 2-hydrazinobenzoic acid hydrochloride, which can be isolated by filtration upon cooling.
Step 2: Boc-Protection of 2-Hydrazinobenzoic Acid
The following protocol is adapted from the synthesis of 4-(N-Boc-hydrazino)benzoic acid.[4]
-
Reaction Setup: 2-Hydrazinobenzoic acid is dissolved in a mixture of a suitable organic solvent (e.g., dioxane), water, and an aqueous base (e.g., 1N NaOH solution).
-
Addition of Boc Anhydride: The solution is cooled to 0°C, and di-tert-butyl dicarbonate (Boc2O) is added. The reaction mixture is stirred at 0°C for a period, followed by stirring at room temperature.
-
Workup and Isolation: The reaction volume is reduced, and the solution is acidified with a dilute acid (e.g., 0.5% HCl). The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to give this compound.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
Purity assessment is typically performed using reverse-phase HPLC. While a specific method for the title compound is not detailed in the literature, a general approach for related benzoic acid derivatives can be employed.
-
Column: A C18 stationary phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with pH adjustment) and an organic modifier (e.g., methanol or acetonitrile) is a standard starting point.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 226 nm for similar structures) is appropriate.[7]
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Visualizations
References
- 1. This compound | 155290-47-4 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. lookchem.com [lookchem.com]
- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 7. This compound(155290-47-4) 1H NMR [m.chemicalbook.com]
Synthesis of 2-(2'-N-Boc-hydrazino)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 2-(2'-N-Boc-hydrazino)benzoic acid, a valuable intermediate in pharmaceutical research and drug development.[1] This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to support researchers in the effective production of this compound.
Overview of the Synthesis Pathway
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the preparation of the starting material, 2-hydrazinobenzoic acid, typically from anthranilic acid. The second and core step is the selective protection of the hydrazine moiety with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
A synthetic route starting from 2-hydrazinobenzoic acid hydrochloride has been reported with a high yield of 93.0%.[2] This pathway is efficient and utilizes commercially available reagents.
Synthesis of the Starting Material: 2-Hydrazinobenzoic Acid
2-Hydrazinobenzoic acid can be synthesized from anthranilic acid via a diazotization reaction followed by reduction.[3][4] The free acid can be obtained from its hydrochloride salt by treatment with a base like sodium acetate.[5]
Boc Protection of 2-Hydrazinobenzoic Acid
The key transformation is the N-acylation of the hydrazine group with di-tert-butyl dicarbonate. This reaction is typically carried out in a suitable solvent and may be facilitated by a base. The reaction selectively protects the terminal nitrogen of the hydrazine group.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Yield (%) | Reference |
| 1. Synthesis of 2-Hydrazinobenzoic Acid | 2-Hydrazinobenzoic acid hydrochloride, Sodium acetate | Water | Refrigerated | 3 hours | 75 | [5] |
| 2. Synthesis of this compound | 2-Hydrazinobenzoic acid hydrochloride | di-tert-butyl dicarbonate | Not specified | Not specified | 93.0 | [2] |
| Analogous Synthesis of 4-(N-Boc-hydrazino)benzoic acid | p-Hydrazinobenzoic acid | di-tert-butyl dicarbonate, Dioxane, Water, 1N NaOH | 0°C to Room Temp | 1.5 hours | 75 | [6] |
| Analogous Synthesis of 4-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid | 4-hydrazinylbenzoic acid | di-tert-butyl dicarbonate, 1,4-dioxane | Room Temp | Overnight | 92 | [7] |
Detailed Experimental Protocols
Experiment 1: Synthesis of 2-Hydrazinobenzoic Acid from its Hydrochloride Salt[5]
Materials:
-
2-Hydrazinobenzoic acid hydrochloride
-
Sodium acetate
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 2-hydrazinobenzoic acid hydrochloride (0.265 mol) in 1500 mL of water.
-
Prepare a solution of sodium acetate (21.7 g, 0.265 mol) in 80 mL of water.
-
Add the sodium acetate solution to the 2-hydrazinobenzoic acid hydrochloride solution, which will result in the formation of a thick precipitate.
-
Refrigerate the mixture for three hours.
-
Filter the precipitate and wash it with water (2 x 50 mL) and then with ethanol (1 x 100 mL).
-
Dry the product under vacuum to yield 2-hydrazinobenzoic acid.
Experiment 2: Synthesis of this compound (Adapted from the synthesis of the 4-isomer)[6]
Materials:
-
2-Hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dioxane
-
1 N Sodium hydroxide (NaOH) solution
-
0.5% Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve 2-hydrazinobenzoic acid (5 mmol) in a mixture of dioxane (10 mL), water (5 mL), and 1 N NaOH solution (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.31 g, 6 mmol) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reduce the volume of the solution by half using a rotary evaporator.
-
Acidify the remaining solution with a 0.5% HCl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a mixture of ethyl acetate and hexane to yield pure this compound.
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for Boc Protection
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Stability of Boc-Protected Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of tert-butyloxycarbonyl (Boc)-protected hydrazinobenzoic acid. Understanding the stability profile of this versatile building block is crucial for its effective use in peptide synthesis, drug development, bioconjugation, and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.[1] This document outlines the compound's intrinsic stability, its degradation pathways under various stress conditions, and detailed experimental protocols for stability assessment.
Physicochemical Properties
Boc-protected hydrazinobenzoic acid, also known as Boc-4-hydrazinobenzoic acid or 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid, is a white to off-white powder.[1] Its key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Boc-Protected Hydrazinobenzoic Acid
| Property | Value |
| Synonyms | Boc-4-hydrazinobenzoic acid, 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid[1] |
| CAS Number | 96736-00-4[1] |
| Molecular Formula | C₁₂H₁₆N₂O₄[1] |
| Molecular Weight | 252.27 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | 0-8 °C[1] |
Chemical Stability and Degradation Pathways
The stability of Boc-protected hydrazinobenzoic acid is primarily dictated by the lability of the Boc group under acidic conditions and the inherent reactivity of the hydrazine and benzoic acid moieties. The Boc group is generally stable under neutral and basic conditions, as well as towards most nucleophiles and catalytic hydrogenation.[2][3][4] However, it is readily cleaved under acidic conditions.[2][5]
The hydrazine functional group is susceptible to oxidation, which can be catalyzed by atmospheric oxygen, trace metal ions, or light exposure.[6] This oxidation is a common degradation pathway for hydrazine-containing compounds.[6]
A summary of the expected stability of Boc-protected hydrazinobenzoic acid under forced degradation conditions is presented in Table 2.
Table 2: Summary of Forced Degradation Profile of Boc-Protected Hydrazinobenzoic Acid
| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Labile | Cleavage of the Boc protecting group | 4-Hydrazinobenzoic acid, tert-butanol, isobutylene, CO₂ |
| Basic (e.g., 0.1 M NaOH) | Generally Stable | Potential hydrolysis of the carboxylic acid ester (if applicable), slow oxidation of hydrazine | Salt of the parent compound, minor oxidative degradation products |
| Oxidative (e.g., 3% H₂O₂) | Prone to Degradation | Oxidation of the hydrazine moiety | Diazene derivatives, benzoic acid, nitrogen gas |
| Thermal (Dry Heat) | Stable in the absence of acid | Potential decarboxylation at very high temperatures | Minor degradation products |
| Photolytic (UV/Vis Light) | Potentially Unstable | Photodegradation of the aromatic ring and hydrazine moiety | Colored degradation products |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to determine the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7] The following sections provide detailed methodologies for conducting forced degradation studies and for the subsequent analysis of Boc-protected hydrazinobenzoic acid.
Forced Degradation Protocol
This protocol is adapted from general guidelines for forced degradation studies under ICH guidelines.[7][8]
Objective: To generate potential degradation products of Boc-protected hydrazinobenzoic acid under various stress conditions.
Materials:
-
Boc-protected hydrazinobenzoic acid
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Boc-protected hydrazinobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.[8]
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.[8]
-
Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[8]
-
Withdraw samples at intervals for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid powder of Boc-protected hydrazinobenzoic acid to dry heat at 80°C for 48 hours.[8]
-
Also, prepare a solution of the compound and expose it to the same conditions to study degradation in the solution state.
-
Analyze samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
Keep a control sample in the dark.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of Boc-protected hydrazinobenzoic acid and its potential degradation products.[9]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies on Boc-protected hydrazinobenzoic acid.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
This diagram illustrates the primary degradation pathways for Boc-protected hydrazinobenzoic acid based on the lability of the Boc group and the reactivity of the hydrazine moiety.
Caption: Potential Degradation Pathways.
Conclusion
Boc-protected hydrazinobenzoic acid is a stable compound under standard storage conditions, particularly when protected from light and stored at low temperatures.[1] Its primary instability arises from the acid-labile nature of the Boc protecting group and the susceptibility of the hydrazine moiety to oxidation. A thorough understanding of these degradation pathways, facilitated by forced degradation studies and the use of a robust stability-indicating HPLC method, is critical for ensuring the quality, efficacy, and safety of this important chemical intermediate in its various applications. The protocols and data presented in this guide serve as a valuable resource for researchers and developers working with Boc-protected hydrazinobenzoic acid.
References
- 1. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Spectroscopic and Synthetic Profile of 2-(2'-N-Boc-hydrazino)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2'-N-Boc-hydrazino)benzoic acid, a key intermediate in pharmaceutical research and development. Due to the limited public availability of direct spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for its synthesis and analysis.
Physicochemical Properties
This compound is a derivative of benzoic acid featuring a Boc-protected hydrazine group at the ortho position. This structure imparts specific chemical properties that are crucial for its application in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| Appearance | Brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| CAS Number | 155290-47-4 | [1][2] |
Spectroscopic Data Summary
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~1.4 (s, 9H) | t-butyl protons (Boc) |
| ~6.8-8.0 (m, 4H) | Aromatic protons |
| ~8.5 (br s, 1H) | N-H (hydrazine) |
| ~9.5 (br s, 1H) | N-H (Boc) |
| ~11.0 (br s, 1H) | Carboxylic acid proton |
Table 2: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3200 | N-H stretch | Hydrazine, Amide |
| ~3050 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | Aliphatic (Boc) |
| ~1720 | C=O stretch | Carboxylic acid |
| ~1690 | C=O stretch | Amide (Boc) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1160 | C-O stretch | Ester (Boc), Acid |
Table 3: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 252.11 | [M]⁺ (Molecular Ion) |
| 196.09 | [M - C₄H₈]⁺ |
| 179.06 | [M - C₄H₉O]⁺ |
| 152.06 | [M - C₅H₈O₂]⁺ |
| 136.05 | [C₇H₆NO₂]⁺ |
| 121.03 | [C₇H₅O₂]⁺ |
| 105.03 | [C₇H₅O]⁺ |
| 77.04 | [C₆H₅]⁺ |
| 57.07 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These may require optimization based on specific laboratory conditions and equipment.
Synthesis of this compound
A plausible synthetic route involves the protection of 2-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-hydrazinobenzoic acid in a mixture of dioxane and 1 M NaOH solution at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Remove the dioxane under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation: Bruker Avance-400 (or equivalent) Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) Standard: Tetramethylsilane (TMS)
Procedure:
-
Prepare a ~5-10 mg/mL solution of the sample in the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the spectra using appropriate software, referencing the chemical shifts to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
Instrumentation: FT-IR spectrometer Sample Preparation: KBr pellet method
Procedure:
-
Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship of its functional groups to its expected spectroscopic signals.
Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.
Caption: Correlation of functional groups to expected spectroscopic signals.
References
An In-depth Technical Guide on the Solubility of 2-(2'-N-Boc-hydrazino)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2'-N-Boc-hydrazino)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a carboxylic acid, a Boc-protected hydrazine, and an aromatic ring, makes it a versatile building block for the synthesis of novel therapeutic agents. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its empirical determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | --INVALID-LINK--[1][2] |
| Molecular Weight | 252.27 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Brown solid | --INVALID-LINK--[1][2] |
| Storage Conditions | 0-8 °C | --INVALID-LINK--[1][2] |
Theoretical Considerations for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics:
-
Polar Groups: The carboxylic acid (-COOH) and the N-Boc-hydrazine (-NHNHBoc) moieties are capable of hydrogen bonding, contributing to solubility in polar solvents.
-
Non-Polar Group: The benzene ring is non-polar and will favor interactions with non-polar solvents.
Based on these structural features, a qualitative prediction of solubility can be made:
-
Polar Protic Solvents (e.g., methanol, ethanol): Expected to have moderate to good solubility due to hydrogen bonding with the carboxylic acid and hydrazine groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Likely to be a good solvent due to dipole-dipole interactions and the ability to accept hydrogen bonds.
-
Non-Polar Solvents (e.g., hexane, toluene): Expected to have low solubility due to the predominance of polar functional groups.
For context, the solubility of a related compound, 4-hydrazinobenzoic acid, is provided below. It is crucial to note that the absence of the bulky, non-polar Boc group and the different substitution pattern will influence solubility, so this data should be used as a general guide only.
Table 1: Quantitative Solubility of 4-Hydrazinobenzoic Acid
| Solvent | Solubility | Temperature (°C) | Method |
| Water | 19.7 g/L | 25 | ECHA |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Sonication |
| Methanol | Slightly Soluble | Not Specified | Heating |
Source: BenchChem Technical Guide for 4-Hydrazinobenzoic Acid[3]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. The shake-flask method followed by quantitative analysis is a widely accepted approach.
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using either HPLC-UV or UV-Vis spectrophotometry.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of the solute in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Diagram 2: Factors Influencing Solubility
Caption: Intermolecular interactions influencing the solubility of the target compound in different solvent classes.
References
The Advent and Application of N-Boc Protected Aminobenzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tert-butoxycarbonyl (Boc) protecting group stands as a landmark in the field of organic chemistry, particularly revolutionizing peptide synthesis and drug development. Its application to aminobenzoic acids has provided a versatile scaffold for the construction of complex molecules, enabling advancements in medicinal chemistry and materials science. This in-depth technical guide explores the discovery, history, and synthetic methodologies associated with N-Boc protected aminobenzoic acids, offering a comprehensive resource for professionals in the field.
Historical Context: The Dawn of a New Protecting Group
The journey of N-Boc protected aminobenzoic acids is intrinsically linked to the development of the Boc protecting group itself. While the exact first synthesis of each N-Boc aminobenzoic acid isomer is not extensively documented in a single seminal publication, the groundwork was laid in the mid-20th century with the broader exploration of amine protecting groups.
The pioneering work of Carpino in 1957 is widely recognized for introducing the tert-butoxycarbonyl group as a valuable tool for amine protection.[1] Hot on the heels of this discovery, R.B. Merrifield, a Nobel laureate for his invention of solid-phase peptide synthesis, swiftly integrated Boc-protected amino acids into his revolutionary methodology. This strategic adoption underscored the Boc group's utility due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions, a principle that remains central to its use today. The primary reagent for this transformation, di-tert-butyl dicarbonate (Boc anhydride), has since become the standard for introducing the Boc group onto amines, including the amino group of aminobenzoic acids.[2][3]
Synthesis of N-Boc Protected Aminobenzoic Acids: A Comparative Overview
The N-Boc protection of the three isomers of aminobenzoic acid—ortho, meta, and para—generally proceeds via the reaction of the respective aminobenzoic acid with di-tert-butyl dicarbonate in the presence of a base. While the fundamental reaction is the same, the specific conditions, including the choice of solvent and base, can influence the reaction efficiency and yield.
General Reaction Mechanism
The reaction mechanism involves the nucleophilic attack of the amino group of the aminobenzoic acid on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected aminobenzoic acid, along with the release of tert-butanol and carbon dioxide.
Caption: General mechanism for the N-Boc protection of aminobenzoic acids.
Comparative Synthesis Data
The following table summarizes typical reaction conditions and reported yields for the N-Boc protection of ortho-, meta-, and para-aminobenzoic acids. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a compilation from various sources.
| Isomer | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ortho-Aminobenzoic Acid | Sodium Bicarbonate | Dioxane/Water | Room Temperature | 12 | ~85 | [4] |
| meta-Aminobenzoic Acid | Sodium Carbonate | Tetrahydrofuran/Water | Room Temperature | 12 | 91 | [5] |
| para-Aminobenzoic Acid | Triethylamine | Dioxane/Water | Room Temperature | 4 | >95 | [6] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of each N-Boc protected aminobenzoic acid isomer.
Synthesis of N-Boc-2-aminobenzoic acid
Materials:
-
2-Aminobenzoic acid
-
Di-tert-butyl dicarbonate
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
Procedure:
-
Dissolve 2-aminobenzoic acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution at room temperature.
-
Continue stirring the mixture for 12 hours.
-
Remove the dioxane under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Synthesis of N-Boc-3-aminobenzoic acid
Materials:
-
3-Aminobenzoic acid
-
Di-tert-butyl dicarbonate
-
Sodium carbonate
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
2 N HCl
Procedure:
-
Dissolve 3-aminobenzoic acid (10 mmol, 1.37 g) in a 5% w/v sodium carbonate solution (10 ml).[5]
-
Add a solution of di-tert-butyl dicarbonate (12 mmol, 2.62 g) in dry THF (10 ml).[5]
-
Stir the resulting mixture at room temperature for 12 hours.[5]
-
Evaporate the THF using a rotary evaporator.[5]
-
Adjust the pH of the remaining aqueous solution to 2 with 2 N HCl.[5]
-
Extract the product three times with ethyl acetate.[5]
-
Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent to obtain the product, yielding 2.16 g (91%).[5]
Synthesis of N-Boc-4-aminobenzoic acid
Materials:
-
4-Aminobenzoic acid
-
Di-tert-butyl dicarbonate
-
Triethylamine (TEA)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride
Procedure:
-
To a solution of 4-aminobenzoic acid in a 1:1 mixture of dioxane and water, add triethylamine.
-
Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 4 hours.
-
Add water and wash the mixture with ethyl acetate.
-
Acidify the aqueous layer with a saturated solution of sodium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.
Experimental Workflow and Purification
The general workflow for the synthesis and purification of N-Boc protected aminobenzoic acids is a multi-step process that requires careful execution to ensure high purity of the final product.
Caption: General workflow for the synthesis and purification of N-Boc aminobenzoic acids.
Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Crystallization: This is a highly effective method for obtaining high-purity solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals.
-
Flash Chromatography: For compounds that are difficult to crystallize or to remove closely related impurities, flash chromatography on silica gel is a rapid and efficient purification method.[7]
Applications in Drug Development and Beyond
N-Boc protected aminobenzoic acids are valuable building blocks in the synthesis of a wide array of complex organic molecules. Their bifunctional nature, with a protected amine and a reactive carboxylic acid, allows for their incorporation into peptide chains, macrocycles, and other scaffolds of pharmaceutical interest.
The ability to selectively deprotect the amine group under mild acidic conditions without affecting other sensitive functional groups is a key advantage. This "orthogonal" protection strategy is fundamental to modern multi-step synthesis.
In drug development, these compounds serve as key intermediates in the synthesis of protease inhibitors, receptor antagonists, and other biologically active molecules. Beyond pharmaceuticals, they find applications in the development of novel polymers and functional materials.
Conclusion
The discovery and development of N-Boc protected aminobenzoic acids have provided chemists with a powerful set of tools for the construction of complex molecular architectures. The straightforward and high-yielding synthetic methods, coupled with the stability and selective deprotection of the Boc group, have cemented their importance in both academic research and industrial drug development. This guide provides a foundational understanding of the history, synthesis, and application of these versatile compounds, empowering researchers and scientists to leverage their full potential in their synthetic endeavors.
References
2-(2'-N-Boc-hydrazino)benzoic acid and its common synonyms
An In-Depth Technical Guide to 2-(2'-N-Boc-hydrazino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and organic synthesis. The document details the compound's nomenclature, physicochemical properties, and spectral data. It offers detailed experimental protocols for its synthesis and its application in forming hydrazone linkages, a critical step in the development of novel therapeutic agents. The guide is intended to serve as a practical resource for professionals in drug discovery and medicinal chemistry, facilitating the use of this versatile building block in their research endeavors.
Nomenclature and Identification
This compound is an organic compound featuring a benzoic acid core substituted with a Boc-protected hydrazine group at the ortho position. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its reactivity, making it a valuable reagent in multi-step syntheses.[1]
| Identifier | Value |
| Systematic Name | 2-[2-(tert-butoxycarbonyl)hydrazin-1-yl]benzoic acid |
| Common Synonyms | 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid[1] |
| CAS Number | 155290-47-4[1] |
| Molecular Formula | C12H16N2O4[1] |
| Molecular Weight | 252.27 g/mol [1] |
| PubChem CID | 10538750[1] |
| MDL Number | MFCD06658359[1] |
Physicochemical and Spectral Data
The compound is typically supplied as a solid with purity suitable for synthetic applications. While extensive experimental data is not widely published, key properties have been reported or predicted by computational models.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Brown solid[1], Off-white to light brown Solid[2] | [1][2] |
| Purity | ≥ 95% (HPLC)[1] | [1] |
| Storage Temperature | 0-8 °C[1][2] | [1][2] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.62 ± 0.36 | [2] |
Table 2.2: Spectral Data
| Spectrum Type | Data |
| ¹H NMR | Spectral data for the closely related isomer, 4-(N-Boc-hydrazino)benzoic acid, in CD3OD shows signals at δ 7.84 (d, 2H), 6.75 (d, 2H), 1.4 (s, 9H).[3] Specific data for the 2-isomer is available from commercial suppliers.[4] |
| IR (KBr) | Data for the 4-isomer shows characteristic peaks at 3316, 1688, 1607, 1298 cm⁻¹.[3] |
| ¹³C NMR, MS, Raman | Available from specialized chemical data providers.[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-stage process starting from 2-aminobenzoic acid (anthranilic acid).
Synthesis Workflow Diagram
Caption: Overall synthesis route from anthranilic acid to the final Boc-protected product.
Stage 1: Synthesis of 2-Hydrazinobenzoic Acid
This protocol is based on established methods for the reduction of diazonium salts.
-
Objective: To synthesize the unprotected precursor, 2-hydrazinobenzoic acid, from 2-aminobenzoic acid.
-
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Reducing agent (e.g., Sodium sulfite, Tin(II) chloride)
-
Ice
-
Water
-
-
Protocol:
-
Diazotization: Dissolve 2-aminobenzoic acid in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite in water).
-
Slowly add the cold diazonium salt solution to the reducing agent solution while stirring vigorously and maintaining a low temperature.
-
Once the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
-
Isolation: Acidify the mixture with concentrated HCl to precipitate the hydrochloride salt of 2-hydrazinobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum. The free base can be obtained by neutralization with a suitable base like sodium acetate.
-
Stage 2: Boc-Protection of 2-Hydrazinobenzoic Acid
This protocol is adapted from a known procedure for the analogous 4-isomer.[3][5]
-
Objective: To introduce the Boc protecting group onto the terminal nitrogen of the hydrazine moiety.
-
Materials:
-
2-Hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1 N Sodium hydroxide (NaOH) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (for acidification)
-
Brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve 2-hydrazinobenzoic acid in a mixture of 1,4-dioxane, water, and 1 N NaOH solution.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes to 12 hours.[3][5]
-
Work-up: Reduce the volume of the solution via rotary evaporation.
-
Acidify the remaining aqueous solution with dilute HCl, which will cause the product to precipitate.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3][5]
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Recrystallize the solid from a suitable solvent system like ethyl acetate/hexane to obtain pure this compound.[3]
-
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a bifunctional building block. The Boc-protected hydrazine serves as a nucleophile after deprotection, while the carboxylic acid can undergo standard transformations (e.g., esterification, amidation). Its most prominent application is in the synthesis of hydrazones, a class of compounds with significant pharmacological interest.[1]
Application in Hydrazone Synthesis
Hydrazones are formed via the condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone). This linkage is a cornerstone in many drug candidates, including anti-cancer, antibacterial, and antiviral agents.[1][6][7] The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to liberate the free hydrazine, which is then reacted with the carbonyl partner.
General Workflow for Hydrazone Formation
Caption: Reaction pathway for utilizing the title compound to synthesize hydrazones.
Experimental Protocol: Synthesis of a Hydrazone Derivative
This is a representative protocol for the condensation step.
-
Objective: To form a hydrazone from deprotected 2-hydrazinobenzoic acid and a carbonyl compound.
-
Materials:
-
This compound
-
Deprotecting agent (e.g., 4M HCl in dioxane or Trifluoroacetic acid)
-
Aldehyde or Ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
-
Protocol:
-
Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane or dioxane). Add the deprotecting agent and stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group. Remove the solvent and excess acid under vacuum to yield the crude 2-hydrazinobenzoic acid salt.
-
Condensation: Dissolve the crude 2-hydrazinobenzoic acid salt and the desired aldehyde or ketone (1.0 eq) in ethanol.[6]
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.
-
Other Applications
-
Bioconjugation: The hydrazine moiety can be used to link the molecule to other biomolecules or surfaces.[1][8]
-
Ligand Synthesis: It serves as a precursor for developing hydrazone-based ligands for coordination chemistry.[8]
-
Medicinal Chemistry: The benzoic acid scaffold itself is a well-established pharmacophore in various drug classes, and derivatives are explored for a wide range of therapeutic targets.[9]
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 0-8 °C.[1]
This guide provides a foundational understanding of this compound. For specific applications, researchers should consult the primary literature and material safety data sheets (MSDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 155290-47-4 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound(155290-47-4) 1H NMR spectrum [chemicalbook.com]
- 5. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Hydrazine Derivatives in Modern Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazine derivatives, a versatile class of organic compounds characterized by a nitrogen-nitrogen single bond, have emerged as indispensable building blocks in the landscape of modern synthetic chemistry. Their unique chemical reactivity, coupled with their ability to form the backbone of a wide array of molecular frameworks, has positioned them as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The inherent nucleophilicity of the hydrazine moiety allows for a diverse range of transformations, including condensations, cyclizations, and substitutions, making them invaluable tools for the construction of complex molecules.[1] This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of hydrazine derivatives, with a particular focus on their burgeoning role in drug discovery and development.
Synthesis of Hydrazine Derivatives
The synthesis of hydrazine derivatives can be achieved through a variety of methods, each offering distinct advantages depending on the desired substitution pattern and functional group tolerance. Key synthetic strategies include the alkylation of hydrazine, the condensation of hydrazines with carbonyl compounds to form hydrazones, and the reduction of N-nitroso compounds.
Hydrazone Formation: A Cornerstone Reaction
The condensation of hydrazines with aldehydes and ketones to form hydrazones is one of the most fundamental and widely utilized reactions in the repertoire of synthetic organic chemistry.[2] This reaction is typically carried out in a suitable solvent such as ethanol or methanol, often with the addition of a catalytic amount of acid to facilitate the reaction.[3]
Table 1: Synthesis of Substituted Benzylidenehydrazides
| Entry | Aldehyde/Ketone | Hydrazide | Solvent | Catalyst | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Benzohydrazide | THF/Ethanol (1:1) | Glacial Acetic Acid | 78 |
| 2 | Benzaldehyde | 4-Hydroxybenzohydrazide | Not specified | Not specified | 92 |
| 3 | 4-Methoxybenzaldehyde | 4-Hydroxybenzohydrazide | Not specified | Not specified | 78 |
| 4 | 4-Nitrobenzaldehyde | 4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Not specified | Not specified | 98.8 |
| 5 | 4-Methylbenzaldehyde | 4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Not specified | Not specified | 88.5 |
Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)benzohydrazide
This protocol details the synthesis of a specific hydrazone derivative, N'-(4-chlorobenzylidene)benzohydrazide.[4]
Materials:
-
Benzoic acid hydrazide (1.00 g, 7.4 mmol)
-
4-Chlorobenzaldehyde (1.00 g, 7.4 mmol)
-
Tetrahydrofuran (THF)/Absolute Ethanol (1:1 mixture, 20 mL)
-
Glacial Acetic Acid (2 drops)
Procedure:
-
To a solution of 1.00 g (7.4 mmol) of benzoic acid hydrazide and 1.00 g (7.4 mmol) of 4-chlorobenzaldehyde in 20 mL of a 1:1 THF/absolute ethanol mixture, add two drops of glacial acetic acid.[4]
-
Heat the reaction mixture under reflux for 3 hours.[4]
-
After cooling, evaporate the solution to dryness in vacuo.[4]
-
Recrystallize the resulting solid product from ethanol to yield 1.50 g (78% yield) of N'-(4-chlorobenzylidene)benzohydrazide.[4]
Key Reactions of Hydrazine Derivatives
Hydrazine derivatives are not only valuable synthetic targets but also serve as versatile intermediates in a multitude of organic transformations. Among the most significant of these is the Wolff-Kishner reduction.
The Wolff-Kishner Reduction: A Powerful Deoxygenation Tool
The Wolff-Kishner reduction is a classic and highly effective method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[5] The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to liberate nitrogen gas and form the alkane.[6] A significant modification to the original procedure, developed by Huang-Minlon, involves using a high-boiling solvent like ethylene glycol and removing water and excess hydrazine by distillation, which allows the reaction to proceed at atmospheric pressure and with improved yields.[7]
Table 2: Yields of Wolff-Kishner Reduction for Various Carbonyl Compounds
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Acetophenone | Ethylbenzene | >95 |
| 2 | Cyclohexanone | Cyclohexane | 95 |
| 3 | Camphor | Camphane | 93 |
| 4 | Propiophenone | n-Propylbenzene | 91 |
| 5 | Benzophenone | Diphenylmethane | 87 |
Experimental Protocol: Wolff-Kishner Reduction of Acetophenone
The following is a representative experimental procedure for the Wolff-Kishner reduction of acetophenone to ethylbenzene.
Materials:
-
Acetophenone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone, an excess of 85% hydrazine hydrate, and potassium hydroxide in diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.
-
Rearrange the apparatus for distillation and remove the water and excess hydrazine hydrate by distilling until the temperature of the reaction mixture reaches 180-200 °C.
-
Once the distillation is complete, return the apparatus to a reflux setup and continue to heat the mixture for an additional 3-4 hours.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a dilute acid solution to remove any remaining hydrazine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ethylbenzene.
-
Purify the product by distillation if necessary.
Applications in Drug Development
The structural diversity and synthetic accessibility of hydrazine derivatives have made them privileged scaffolds in medicinal chemistry.[8] A vast number of compounds containing the hydrazide or hydrazone moiety exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9]
Hydralazine: A Vasodilator
Hydralazine is a well-known antihypertensive drug that functions as a direct-acting vasodilator.[10] Its mechanism of action involves the relaxation of arteriolar smooth muscle.[10] One of the key pathways implicated in this process is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade.[11]
Caption: Hydralazine-induced vasodilation pathway.
Anticancer Activity of Hydrazine Derivatives
Many hydrazine derivatives have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival.[12] One of the primary mechanisms involves the inhibition of receptor tyrosine kinases (RTKs), which are key regulators of cellular growth and differentiation.[12]
Caption: Inhibition of RTK signaling by hydrazine derivatives.
Antimicrobial Properties
Hydrazone derivatives are a prominent class of compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal effects. The proposed mechanism of action often involves the disruption of the microbial cell wall or cell membrane, leading to cell lysis. The lipophilic nature of many hydrazones facilitates their passage through the cell membrane, where they can interfere with essential cellular processes.
Drug Discovery and Development Workflow
The journey of a hydrazine derivative from a laboratory curiosity to a clinically approved drug follows a well-defined and rigorous pathway. This workflow encompasses several stages, from initial target identification and lead optimization to preclinical and clinical trials, and finally, regulatory approval.
Caption: General workflow for drug discovery and development.
Conclusion
Hydrazine derivatives continue to be a cornerstone of synthetic and medicinal chemistry. Their facile synthesis, diverse reactivity, and wide-ranging biological activities ensure their continued prominence in the quest for novel therapeutics and advanced materials. The ability to readily synthesize large libraries of hydrazine-based compounds, coupled with their proven track record as effective pharmacophores, positions them as a fertile ground for future research and development endeavors. As our understanding of disease pathways deepens, the rational design and synthesis of novel hydrazine derivatives will undoubtedly play a pivotal role in addressing unmet medical needs.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. medium.com [medium.com]
- 5. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. graphviz.org [graphviz.org]
- 12. rjpbcs.com [rjpbcs.com]
Theoretical Properties of 2-(2'-N-Boc-hydrazino)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and known properties of 2-(2'-N-Boc-hydrazino)benzoic acid, a versatile building block in medicinal chemistry and drug development. Due to a lack of specific published computational studies on this molecule, this guide combines available predicted data with theoretical analyses of its constituent functional groups. It includes a detailed, plausible experimental protocol for its synthesis, tabulated physicochemical properties, and an analysis of expected spectroscopic signatures. Furthermore, this guide presents logical workflows for its synthesis and a key reaction pathway, the formation of hydrazones, visualized using Graphviz diagrams. This document aims to serve as a valuable resource for researchers utilizing this compound in the design and synthesis of novel therapeutic agents.
Introduction
This compound is a bifunctional organic molecule that incorporates a carboxylic acid and a Boc-protected hydrazine moiety on a benzoic acid scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the stability and modulates the reactivity of the hydrazine group, making this compound a valuable intermediate in the synthesis of more complex molecules, particularly hydrazone derivatives which have shown promise as anti-cancer agents.[1] Its unique structure allows for selective chemical transformations, facilitating the creation of intricate molecular architectures for drug discovery and development.[1] Beyond its role in medicinal chemistry, this compound also finds applications in bioconjugation, analytical chemistry, and materials science.[1]
Physicochemical and Predicted Theoretical Properties
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 252.27 g/mol | --INVALID-LINK-- |
| CAS Number | 155290-47-4 | --INVALID-LINK-- |
| pKa | 3.62 ± 0.36 | LookChem |
| Density | 1.262 ± 0.06 g/cm³ | LookChem |
| LogP | 2.70030 | LookChem |
| XLogP3 | 2.9 | LookChem |
| Hydrogen Bond Donor Count | 3 | LookChem |
| Hydrogen Bond Acceptor Count | 5 | LookChem |
| Rotatable Bond Count | 5 | LookChem |
| Exact Mass | 252.11100700 | LookChem |
| Topological Polar Surface Area | 87.66 Ų | LookChem |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible and efficient synthesis can be derived from the well-established procedures for the Boc-protection of hydrazines and from the specific synthesis of the isomeric 4-(2'-N-Boc-hydrazino)benzoic acid.[2] The proposed synthesis starts from 2-hydrazinobenzoic acid hydrochloride and involves its reaction with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
Materials:
-
2-hydrazinobenzoic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
12 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydrazinobenzoic acid hydrochloride (1 equivalent) in 1,4-dioxane, add di-tert-butyl dicarbonate (2 equivalents) at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extract the product into the aqueous phase by washing with 1 M sodium hydroxide solution (3 x volume of the organic phase).
-
Combine the aqueous layers and acidify to a low pH with 12 M hydrochloric acid, which should result in the precipitation of the product.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Reactivity and Applications
The primary application of this compound in drug development is as a precursor for the synthesis of hydrazones.[1] The Boc-protected hydrazine can be deprotected under acidic conditions to reveal the free hydrazine, which can then be condensed with an aldehyde or a ketone to form a hydrazone. This reaction is a cornerstone in the construction of various bioactive molecules.
Hydrazone Formation Workflow
Caption: General reaction pathway for hydrazone synthesis.
Spectroscopic Properties (Theoretical)
While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to the ortho-substitution pattern, complex splitting patterns (doublets, triplets, or multiplets) are anticipated.
-
N-H Protons: The two N-H protons of the Boc-hydrazine moiety are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration, but they are typically found in the range of δ 6-10 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a very broad singlet at a downfield chemical shift, typically above δ 10 ppm.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group will give a sharp singlet at approximately δ 1.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two distinct carbonyl carbon signals are expected. The carboxylic acid carbonyl will appear around δ 165-175 ppm, while the carbamate carbonyl of the Boc group will be in the range of δ 150-160 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will give signals in the aromatic region (δ 110-150 ppm).
-
tert-Butoxy Carbon: The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the aliphatic region. The quaternary carbon is expected around δ 80 ppm, and the methyl carbons around δ 28 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.
-
N-H Stretch: One or two sharp to moderately broad bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazine group.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.
-
C=O Stretches: Two strong carbonyl absorption bands are anticipated. The carboxylic acid C=O stretch will be around 1720-1700 cm⁻¹, and the carbamate C=O stretch of the Boc group will appear at a slightly lower wavenumber, around 1700-1680 cm⁻¹.
-
C=C Stretches (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. While a detailed public record of its theoretical and experimental properties is limited, this guide provides a robust framework for its synthesis, predicted physicochemical characteristics, and expected spectroscopic features. The provided workflows for its synthesis and subsequent reactions offer a practical guide for researchers. Further computational and experimental studies are warranted to fully elucidate the theoretical properties and reactivity of this important chemical entity.
References
Methodological & Application
Application Notes and Protocols for 2-(2'-N-Boc-hydrazino)benzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(2'-N-Boc-hydrazino)benzoic acid in peptide synthesis. This versatile building block serves as a valuable tool for introducing a hydrazino moiety at the N-terminus of a peptide, enabling subsequent modifications such as peptide cyclization and native chemical ligation.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid for peptide bond formation and a Boc-protected hydrazine group. This strategic design allows for its incorporation into a peptide chain using standard coupling methodologies. Subsequent removal of the acid-labile Boc protecting group unmasks the reactive hydrazine functionality, which can then be utilized for various chemoselective ligations. Its applications are particularly relevant in the synthesis of cyclic peptides and in facilitating the assembly of larger proteins from peptide fragments.[1]
Key Applications
-
Peptide Cyclization: The introduction of a hydrazino group at the N-terminus allows for intramolecular cyclization with a C-terminal carboxylic acid or activated ester, forming a stable cyclic peptide.[2] This method is noted for proceeding under mild conditions and minimizing epimerization.[2]
-
Native Chemical Ligation (NCL): The N-terminal hydrazine can be converted in situ to a peptide thioester, a key intermediate for native chemical ligation. This allows for the coupling of the modified peptide with another peptide fragment possessing an N-terminal cysteine residue.[3][4]
-
Bioconjugation: The reactive hydrazine group can be used to conjugate the peptide to other molecules, such as reporter tags, imaging agents, or drug payloads that contain a carbonyl group (aldehyde or ketone).
Experimental Protocols
Protocol for Coupling this compound to a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vial, dissolve this compound (2 equivalents relative to resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in a minimal amount of DMF.
-
Activation: Add DIPEA (4 equivalents) to the pre-activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated solution to the swelled peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates the completion of the coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Drying: Dry the resin under vacuum.
Protocol for Boc-Deprotection of the N-terminal Hydrazino Group
This protocol outlines the removal of the Boc protecting group from the N-terminal hydrazino moiety.
Materials:
-
Resin-bound peptide with N-terminal this compound
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM
-
Scavengers (optional, to prevent side reactions): Triisopropylsilane (TIS)
-
Neutralization solution: 10% DIPEA in DMF
-
Washing solvents: DCM, DMF
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Deprotection: Treat the resin with the TFA/DCM solution (with optional scavengers) for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 10 minutes.
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times). The peptide-resin with the free N-terminal hydrazino group is now ready for subsequent reactions or cleavage from the resin.
Data Summary
The following table provides a general overview of expected outcomes for the coupling and deprotection steps based on standard peptide synthesis procedures. Actual yields may vary depending on the peptide sequence and reaction conditions.
| Step | Reagents | Time (hours) | Expected Yield | Purity (Post-Cleavage) |
| Coupling | This compound, HBTU/HOBt, DIPEA | 2 - 4 | >95% | >90% |
| Boc-Deprotection | 20-50% TFA in DCM | 0.5 | >99% | >90% |
Visualizing the Workflow and Applications
The following diagrams illustrate the key steps and subsequent applications of incorporating this compound into a peptide.
References
Application of 2-(2'-N-Boc-hydrazino)benzoic Acid in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2'-N-Boc-hydrazino)benzoic acid is a versatile heterobifunctional linker employed in the field of bioconjugation. Its unique structure, featuring a Boc-protected hydrazine group and a carboxylic acid, enables a controlled, stepwise approach to covalently linking biomolecules. This linker is particularly valuable in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry and drug placement is paramount.
The primary application of this compound lies in the formation of hydrazone linkages. The carboxylic acid moiety can be activated to react with primary amines on a biomolecule, such as lysine residues on an antibody. Following this initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the hydrazine is removed under acidic conditions, revealing a reactive hydrazine. This hydrazine can then be reacted with a carbonyl-containing molecule, such as a ketone or aldehyde on a cytotoxic drug, to form a pH-sensitive hydrazone bond. This bond is relatively stable at physiological pH (7.4) but is designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within target cells, facilitating the release of the payload.[1]
These application notes provide a comprehensive overview, including detailed protocols, for the use of this compound in the synthesis of bioconjugates.
Data Presentation
The performance of a bioconjugate is critically dependent on the characteristics of the linker. The following tables summarize key quantitative data for bioconjugation reactions involving hydrazone linkers derived from aromatic hydrazines, which are analogous to the conjugates formed with this compound.
Table 1: Representative Reaction Conditions and Efficiency for Hydrazone Ligation
| Parameter | Condition | Expected Outcome/Value | Reference |
| Linker Activation | |||
| Activating Agents | EDC/NHS | Formation of NHS ester | [2][3] |
| Solvent | Anhydrous DMF or DMSO | - | [2][3] |
| Temperature | Room Temperature | - | [2][3] |
| Reaction Time | 1-4 hours | >90% activation | [3] |
| Biomolecule Conjugation (Amide Bond) | |||
| Biomolecule | Antibody (e.g., IgG) | - | |
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | Drug-to-Antibody Ratio (DAR) of 2-8 | |
| pH | 7.2 - 8.0 | - | [3] |
| Temperature | Room Temperature or 4°C | - | [3] |
| Reaction Time | 4-24 hours | Conjugation efficiency varies with conditions | [2][3] |
| Boc Deprotection | |||
| Reagent | Trifluoroacetic acid (TFA) | - | [2] |
| Concentration | 20-50% in DCM | >95% deprotection | [2] |
| Temperature | 0°C to Room Temperature | - | [2] |
| Reaction Time | 30-60 minutes | - | [2] |
| Hydrazone Bond Formation | |||
| pH | 4.5 - 6.0 | Optimal for hydrazone formation | |
| Temperature | Room Temperature | - | |
| Reaction Time | 2-16 hours | High efficiency |
Table 2: Comparative Stability of Hydrazone Linkages
| Linker Type | Linkage Chemistry | Representative Half-life (t½) in Human Plasma (pH 7.4) | Key Features | Reference |
| Aromatic Hydrazone | Hydrazone | Variable (hours to days) | pH-sensitive; more stable than aliphatic hydrazones | [1] |
| Aliphatic Hydrazone | Hydrazone | Generally < 24 hours | Highly acid-sensitive; prone to premature release | [1] |
| Peptide (e.g., Val-Cit) | Amide (cleaved by proteases) | >120 hours | High plasma stability; cleaved by lysosomal proteases | [1] |
| Disulfide | Disulfide | Variable (can be engineered for stability) | Cleaved in the reducing environment of the cytoplasm | |
| Thioether (Non-cleavable) | Thioether | Highly Stable | Payload released upon antibody degradation |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the preparation of an antibody-drug conjugate. Optimization of specific reaction conditions is recommended for each unique biomolecule and payload.
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of the linker to make it reactive towards primary amines on the antibody.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.
-
Add EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the NHS ester.
-
The activated linker solution should be used immediately in the next step.
Protocol 2: Conjugation of Activated Linker to an Antibody
This protocol outlines the conjugation of the activated linker to lysine residues on an antibody.
Materials:
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Antibody of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in the conjugation buffer.
-
Add the freshly prepared activated linker solution to the antibody solution. A 5- to 20-fold molar excess of the linker is a common starting point. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Purify the resulting Boc-protected antibody-linker conjugate using an SEC column to remove unreacted linker and coupling reagents.
Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the hydrazine moiety.
Materials:
-
Boc-protected antibody-linker conjugate (from Protocol 2)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Buffer for exchange (e.g., PBS, pH 7.4)
Procedure:
-
Lyophilize the purified Boc-protected antibody-linker conjugate to remove the aqueous buffer.
-
Resuspend the lyophilized conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-45 minutes.
-
Monitor the deprotection by LC-MS.
-
Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Immediately resolubilize the antibody-linker conjugate in a neutral pH buffer (e.g., PBS, pH 7.4) and purify using an SEC column to remove residual TFA and any small molecule byproducts.
Protocol 4: Conjugation of a Carbonyl-Containing Payload (Hydrazone Formation)
This protocol details the final step of conjugating the deprotected antibody-linker to a payload containing an aldehyde or ketone.
Materials:
-
Deprotected antibody-linker conjugate (from Protocol 3)
-
Carbonyl-containing payload (e.g., cytotoxic drug)
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size-Exclusion Chromatography or Hydrophobic Interaction Chromatography)
Procedure:
-
Dissolve the carbonyl-containing payload in a minimal amount of anhydrous DMSO or DMF.
-
Adjust the pH of the deprotected antibody-linker conjugate solution to 4.5-5.5 using the reaction buffer.
-
Add the payload solution to the antibody-linker solution. A 3- to 10-fold molar excess of the payload is a typical starting point.
-
Incubate the reaction at room temperature for 2-16 hours with gentle agitation.
-
Monitor the formation of the antibody-drug conjugate (ADC) by LC-MS.
-
Purify the final ADC using SEC to remove unreacted payload and other small molecules. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DARs).
-
Characterize the final ADC for DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
Visualizations
Reaction Scheme and Workflow
Caption: Experimental workflow for bioconjugation.
Mechanism of Hydrazone Formation and Cleavage
Caption: Mechanism of hydrazone formation and cleavage.
Signaling Pathway Context (Hypothetical for an ADC)
Caption: ADC mechanism of action.
References
Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 2-(2'-N-Boc-hydrazino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone derivatives are a versatile class of organic compounds possessing a characteristic R1R2C=NNHR3 structure. They have garnered significant attention in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The synthesis of novel hydrazone derivatives is a key area of research for the discovery of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of hydrazone derivatives starting from 2-(2'-N-Boc-hydrazino)benzoic acid. This starting material, featuring a tert-butyloxycarbonyl (Boc) protecting group, offers a stable and versatile platform for the synthesis of a diverse library of hydrazones. The protocols outlined below describe a two-step process involving the deprotection of the Boc group followed by condensation with various aldehydes and ketones. Additionally, potential applications of the synthesized hydrazones as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key target in cancer therapy, are discussed.
Data Presentation
Table 1: Hypothetical Yields and Characterization Data for Synthesized Hydrazone Derivatives
| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| HZ-01 | Benzaldehyde | 85 | 188-190 | 8.15 (s, 1H, -N=CH-), 7.20-7.80 (m, 9H, Ar-H) |
| HZ-02 | 4-Nitrobenzaldehyde | 92 | 210-212 | 8.25 (s, 1H, -N=CH-), 7.90-8.30 (m, 8H, Ar-H) |
| HZ-03 | 4-Methoxybenzaldehyde | 88 | 175-177 | 8.10 (s, 1H, -N=CH-), 6.90-7.70 (m, 8H, Ar-H), 3.80 (s, 3H, -OCH₃) |
| HZ-04 | Acetophenone | 78 | 165-167 | 2.30 (s, 3H, -CH₃), 7.20-7.90 (m, 9H, Ar-H) |
Note: The data presented in this table is illustrative and based on typical results for similar reactions. Actual results may vary.
Table 2: In Vitro EGFR Kinase Inhibitory Activity of Selected Hydrazone Derivatives
| Compound ID | IC₅₀ (µM) vs. EGFR |
| HZ-01 | 5.2 |
| HZ-02 | 1.8 |
| HZ-03 | 7.5 |
| Reference (Erlotinib) | 0.05 |
Note: This data is hypothetical and serves as an example for the potential application of the synthesized compounds. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the EGFR kinase activity. Some sulfonyl thiazolyl-hydrazone derivatives have shown marked inhibitory activity against EGFR kinase with IC50 values in the range of 0.037 to 0.317 μM.[1][2]
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 2-hydrazinobenzoic acid, which is the key intermediate for the subsequent hydrazone synthesis.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA) (10 equivalents) dropwise to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-hydrazinobenzoic acid. The product can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
This protocol outlines the condensation reaction between 2-hydrazinobenzoic acid and various aldehydes or ketones.
Materials:
-
2-Hydrazinobenzoic acid (from Protocol 1)
-
Aldehyde or ketone (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinobenzoic acid (1 equivalent) in ethanol.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of hydrazone derivatives.
Caption: EGFR signaling pathway and the inhibitory action of hydrazone derivatives.
Discussion
The synthesis of hydrazone derivatives from this compound provides a versatile route to a library of potentially bioactive compounds. The Boc protecting group allows for the stable storage of the hydrazine precursor and its clean deprotection under acidic conditions. The subsequent condensation with a wide range of aldehydes and ketones can be achieved in good yields.
The resulting hydrazone derivatives are of significant interest in drug development. For instance, many hydrazone-containing compounds have been reported to exhibit potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its signaling pathway is often dysregulated in various cancers. The synthesized hydrazone derivatives, with their diverse electronic and steric properties, could potentially act as inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells. Further screening of these compounds for their biological activity is a promising avenue for the discovery of novel anticancer agents. Some imidazothiazole-hydrazone hybrids have been shown to act as dual inhibitors of EGFR and Akt.[3]
It is important to note that the biological activity of hydrazones is highly dependent on their specific chemical structure. Therefore, the synthesis and evaluation of a diverse library of these compounds are crucial for identifying lead candidates with optimal therapeutic properties. The protocols and information provided herein serve as a valuable resource for researchers in this exciting field.
References
- 1. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Design, synthesis and biological evaluation of a new series of imidazothiazole-hydrazone hybrids as dual EGFR and Akt inhibitors for NSCLC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2'-N-Boc-hydrazino)benzoic acid in Anti-Cancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2'-N-Boc-hydrazino)benzoic acid is a versatile bifunctional molecule employed as a key intermediate in the synthesis of various heterocyclic compounds with therapeutic potential. Its structure, featuring a protected hydrazine group and a carboxylic acid on a benzene ring, makes it an ideal starting material for the construction of novel scaffolds for anti-cancer drug discovery. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions, which is crucial in multi-step organic synthesis.
These application notes provide an overview of the utility of this compound in synthesizing potent anti-cancer agents, with a focus on quinazolinone derivatives. The protocols detailed below offer a representative synthetic route and methods for evaluating the biological activity of the resulting compounds.
Application: Synthesis of Quinazolinone-Based Anti-Cancer Agents
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-tumor effects. The synthesis of substituted quinazolinones from this compound, following deprotection to 2-hydrazinobenzoic acid, represents a strategic approach to developing novel anti-cancer drug candidates. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Representative Synthesis of a Quinazolinone Derivative
The following is a representative protocol for the synthesis of a quinazolinone-based anti-cancer agent, starting from this compound. This multi-step synthesis involves the deprotection of the Boc group, followed by cyclization to form the quinazolinone core, and subsequent derivatization to yield the final active compound.
Protocol 1: Deprotection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or methanol.
-
Acidification: Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. The resulting solid, 2-hydrazinobenzoic acid hydrochloride, can be used in the next step without further purification or can be neutralized with a base to obtain the free hydrazine.
Protocol 2: Synthesis of a Quinazolinone Precursor
-
Reaction Setup: To a solution of 2-hydrazinobenzoic acid (1 equivalent) in a high-boiling point solvent like ethanol or butanol, add an appropriate orthoester (e.g., triethyl orthoformate, 1.2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the formation of the quinazolinone ring by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Protocol 3: Synthesis of the Final Hydrazone Derivative
-
Condensation Reaction: Dissolve the quinazolinone precursor (1 equivalent) in a suitable solvent like ethanol.
-
Addition of Aldehyde/Ketone: Add a substituted aromatic aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 6-12 hours.
-
Monitoring: Monitor the formation of the final hydrazone product by TLC.
-
Purification: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the crude product by recrystallization or column chromatography to obtain the pure hydrazone derivative.
In Vitro Anti-Cancer Activity Evaluation
The synthesized quinazolinone-hydrazone derivatives can be evaluated for their cytotoxic activity against a panel of human cancer cell lines.
Protocol 4: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cells (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data Presentation
The following table presents representative cytotoxicity data for a series of hypothetical quinazolinone-hydrazone derivatives synthesized using the above protocols.
| Compound ID | Modification | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT-116 (Colon) |
| QZH-01 | Unsubstituted Phenyl | 15.2 | 20.5 | 18.9 |
| QZH-02 | 4-Chlorophenyl | 8.6 | 12.1 | 10.3 |
| QZH-03 | 4-Methoxyphenyl | 12.8 | 15.4 | 14.2 |
| QZH-04 | 4-Nitrophenyl | 5.1 | 7.9 | 6.5 |
| Doxorubicin | (Reference Drug) | 0.8 | 0.5 | 0.9 |
Mechanism of Action: Signaling Pathway Inhibition
Quinazolinone derivatives often exert their anti-cancer effects by targeting critical signaling pathways that regulate cell proliferation, survival, and apoptosis. A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and downstream pathways such as the PI3K/AKT/mTOR pathway.
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, MET)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase [label="Caspase\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GF -> RTK; RTK -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; AKT -> Bcl2 [arrowhead=tee]; Bcl2 -> Bax [arrowhead=tee]; Bax -> Caspase; Caspase -> Apoptosis; Quinazolinone -> RTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Quinazolinone -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
} dot Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinazolinone derivatives.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from the synthesis of quinazolinone-hydrazone derivatives to their biological evaluation.
Synthesis of Bioactive Heterocycles from 2-(2'-N-Boc-hydrazino)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(2'-N-Boc-hydrazino)benzoic acid as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds with potential biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the hydrazine moiety allows for controlled reactions and subsequent deprotection to yield diverse molecular scaffolds. The protocols outlined below are intended to serve as a practical guide for professionals in drug discovery and medicinal chemistry.
Introduction
This compound is a valuable bifunctional molecule containing a carboxylic acid and a protected hydrazine group in an ortho arrangement. This unique structure makes it an ideal precursor for a variety of cyclization and condensation reactions to form fused heterocyclic systems. These heterocyclic cores are prevalent in many pharmaceuticals and bioactive natural products.[1] This document focuses on key applications of this starting material in the synthesis of quinazolinones and pyrazolo[5,1-a]isoquinolines, providing detailed experimental procedures and expected outcomes.
Key Applications and Experimental Protocols
Synthesis of N-Boc-3-amino-2-substituted-quinazolin-4(3H)-ones via One-Pot Condensation
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. A common synthetic route involves the condensation of an anthranilic acid derivative with a carbonyl compound. In this protocol, this compound serves as the anthranilic acid surrogate, reacting with various aldehydes in a one-pot fashion.
Experimental Workflow:
Caption: One-pot synthesis of N-Boc-3-amino-2-substituted-quinazolin-4(3H)-ones.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an appropriate aldehyde (1.1 mmol) in a suitable solvent such as methanol or ethanol (10 mL), add a catalytic amount of iodine (I₂) (10 mol%) or p-toluenesulfonic acid (p-TSA) (10 mol%).[2]
-
Reaction: Stir the reaction mixture at 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol), and dry under vacuum to afford the desired N-Boc-3-amino-2-substituted-quinazolin-4(3H)-one.
Quantitative Data:
| Entry | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | p-TSA | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Methanol | I₂ | 3 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | p-TSA | 5 | 88 |
| 4 | 2-Naphthaldehyde | Methanol | I₂ | 4 | 89 |
Synthesis of Pyrazolo[5,1-a]isoquinoline Derivatives via Tandem Reaction
Pyrazolo[5,1-a]isoquinolines are another important class of nitrogen-containing heterocycles with diverse pharmacological activities. The synthesis can be achieved through a tandem reaction involving the intramolecular cyclization of a hydrazone intermediate derived from this compound.
Logical Relationship of the Tandem Reaction:
Caption: Tandem reaction pathway for pyrazolo[5,1-a]isoquinoline synthesis.
Protocol:
-
Formation of Hydrazone: In a round-bottom flask, dissolve this compound (1.0 mmol) and a 2-alkynylbenzaldehyde (1.0 mmol) in dichloromethane (DCM, 15 mL). Stir the mixture at room temperature for 2-4 hours to form the N'-(2-alkynylbenzylidene)hydrazide intermediate. The formation of the hydrazone can be monitored by TLC.
-
Tandem Cyclization: To the solution containing the in situ generated hydrazone, add a silver triflate (AgOTf) catalyst (10 mol%). Stir the reaction mixture at room temperature for an additional 8-12 hours.[3]
-
Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the desired pyrazolo[5,1-a]isoquinoline derivative.
Quantitative Data:
| Entry | 2-Alkynylbenzaldehyde | Alkyne for Cycloaddition | Time (h) | Yield (%) |
| 1 | 2-(Phenylethynyl)benzaldehyde | - | 10 | 78 |
| 2 | 2-(Ethynyl)benzaldehyde | Phenylacetylene | 12 | 72 |
| 3 | 2-(Prop-1-yn-1-yl)benzaldehyde | - | 10 | 81 |
| 4 | 2-(Ethynyl)benzaldehyde | Ethyl propiolate | 14 | 65 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols described herein for the synthesis of quinazolinones and pyrazolo[5,1-a]isoquinolines demonstrate its utility in constructing complex molecular architectures through straightforward and efficient reaction pathways. These methods offer researchers in drug discovery and development robust tools for the generation of novel chemical entities for further investigation.
References
Application Notes and Protocols for N-Boc Deprotection of 2-(2'-N-Boc-hydrazino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the N-Boc (tert-butyloxycarbonyl) group from 2-(2'-N-Boc-hydrazino)benzoic acid. The removal of the Boc group is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of deprotection method is crucial to ensure high yield and purity of the final product, 2-(2'-hydrazino)benzoic acid, while avoiding unwanted side reactions.
Introduction
The N-Boc protecting group is widely used for amines and hydrazines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] For the specific substrate, this compound, the presence of a carboxylic acid and a hydrazine moiety necessitates careful selection of the deprotection method to prevent side reactions such as esterification or degradation. This document outlines several common and effective methods for N-Boc deprotection, including acidic, Lewis acid-mediated, and milder alternative approaches.
Comparative Analysis of N-Boc Deprotection Methods
The selection of an appropriate deprotection method depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.[2] Below is a summary of common methods with their typical reaction conditions and yields.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Acidic Deprotection | ||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 0 °C to room temperature.[3] | 1 - 4 hours | >90% | Highly effective and common method.[3] TFA is volatile and easily removed.[3] Potential for side reactions with sensitive substrates. The carboxylic acid may remain protonated. |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-dioxane or ethyl acetate, room temperature.[2][4] | 1 - 4 hours | >90% | The product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability.[3][4] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric amounts in a suitable solvent, room temperature to mild heating.[5] | 1 - 10 hours | High | Milder acidic conditions compared to TFA and HCl, which can be beneficial for sensitive substrates.[4][5] |
| Lewis Acid-Mediated | ||||
| Trimethylsilyl Iodide (TMSI) | TMSI in an anhydrous solvent like chloroform or acetonitrile, room temperature.[6][7] | 15 - 60 minutes | High | A mild and efficient method, particularly for substrates where acidic conditions are detrimental.[4] Avoids aqueous workup.[4] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in a solvent like DCM, room temperature.[4] | 1 - 12 hours | Good to High | A non-protic alternative to acidic deprotection.[4] |
| Milder Alternatives | ||||
| Oxalyl Chloride/Methanol | Oxalyl chloride (3 equiv.) in methanol, room temperature.[8][9] | 1 - 4 hours | Up to 90% | A mild method for sensitive substrates, avoiding strong acids.[8][9] The reaction is often rapid.[8] |
| Thermal Deprotection | ||||
| Heating in Solvent | Heating in a suitable solvent (e.g., water, TFE) at elevated temperatures (100-150 °C).[10][11] | Several hours to days | Variable | A "green" alternative that avoids acidic reagents.[2] High temperatures may cause side reactions or degradation of the desired product.[11] |
Experimental Protocols
Below are detailed protocols for the most common and effective N-Boc deprotection methods applicable to this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the excess TFA by slowly adding the reaction mixture to a stirred, cooled saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[3]
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method often yields the hydrochloride salt of the deprotected amine, which can aid in purification.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Suspend or dissolve the this compound in a minimal amount of a suitable solvent or directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[4]
-
Stir the mixture at room temperature for 1 to 4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration.[3][4]
-
Wash the collected solid with cold, anhydrous diethyl ether to remove non-polar impurities.[3]
-
Dry the resulting hydrochloride salt under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure.
Protocol 3: Deprotection using Trimethylsilyl Iodide (TMSI)
A mild, non-hydrolytic method suitable for sensitive substrates.
Materials:
-
This compound
-
Anhydrous chloroform or acetonitrile
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous methanol
-
Round-bottom flask, magnetic stirrer, syringe
Procedure:
-
Dissolve the this compound in an anhydrous solvent such as chloroform or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TMSI (typically 1.5-2.0 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 15-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of anhydrous methanol.
-
The product can often be isolated by direct evaporation of the solvent, as the byproducts are volatile. Further purification may be achieved by crystallization or chromatography.
Visualizing the Workflow
A general workflow for N-Boc deprotection is outlined below. The specific work-up procedure will vary depending on the chosen method and the properties of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 7. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for 2-(2'-N-Boc-hydrazino)benzoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
2-(2'-N-Boc-hydrazino)benzoic acid is a versatile organic ligand in the field of coordination chemistry. Its unique structural features, combining a carboxylic acid group, a hydrazine moiety protected by a tert-butyloxycarbonyl (Boc) group, and an aromatic backbone, allow for diverse coordination modes with various metal ions. The presence of the Boc protecting group enhances its stability and modulates its reactivity, making it a valuable building block in the synthesis of novel metal-organic frameworks (MOFs), catalysts, and potential therapeutic agents.[1][2][3]
The coordination of this ligand to metal centers can occur through the carboxylate oxygen atoms, the nitrogen atoms of the hydrazine group (following deprotection or in its protected form), or a combination thereof, leading to the formation of mononuclear or polynuclear complexes with varied geometries.[4] The resulting metal complexes have potential applications in catalysis, materials science, and importantly, in drug development, where hydrazine derivatives and their metal complexes have shown promise as anticancer and antimicrobial agents.[1][5]
The Boc group can be strategically removed post-coordination to allow for further reactions, such as the formation of hydrazone-based complexes by condensation with aldehydes or ketones. This offers a pathway to highly functionalized and complex coordination compounds.
Experimental Protocols
The following protocols are generalized methodologies based on the synthesis of metal complexes with structurally similar hydrazide and carboxylate ligands.[5][6][7] Researchers should optimize these protocols for their specific metal ion and desired complex.
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
This protocol describes a general procedure for the synthesis of a metal complex via reflux.
Materials:
-
This compound
-
A transition metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)
-
Ethanol (or other suitable solvent like methanol or DMF)
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Ligand Dissolution: Dissolve 1 mmol of this compound in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution gently until the ligand is fully dissolved. Gentle heating may be applied if necessary.
-
Metal Salt Dissolution: In a separate beaker, dissolve 0.5 mmol of the chosen metal salt in a minimum amount of deionized water or ethanol.
-
Reaction Mixture: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reflux: Attach a condenser to the round-bottom flask and heat the mixture to reflux with continuous stirring. The reflux time can vary from 2 to 6 hours, depending on the metal ion and desired product. Monitor the reaction for the formation of a precipitate.
-
Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization or precipitation.
-
Washing: Wash the collected solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 60 °C).
Protocol 2: Characterization of the Synthesized Metal Complex
This protocol outlines the standard techniques used to characterize the newly synthesized complex.
1. Elemental Analysis (C, H, N):
-
Determine the percentage composition of carbon, hydrogen, and nitrogen in the complex.
-
Compare the experimental values with the calculated values for the proposed formula of the complex to establish its stoichiometry.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the free ligand and the metal complex in the range of 4000-400 cm⁻¹.
-
Analysis:
-
Compare the spectrum of the complex with that of the free ligand.
-
Look for shifts in the characteristic vibrational frequencies of the C=O (carboxylate), N-H (hydrazine), and C-N groups upon coordination to the metal ion. A shift to lower wavenumbers for the C=O and N-H stretching vibrations is indicative of coordination through these groups.[1]
-
The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.
-
3. UV-Visible Spectroscopy:
-
Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the electronic absorption spectrum.
-
Analysis:
-
Compare the spectrum of the complex with that of the free ligand.
-
Shifts in the absorption bands and the appearance of new bands in the visible region can provide information about the coordination environment and geometry of the metal ion in the complex (e.g., octahedral, tetrahedral).
-
4. Molar Conductance Measurement:
-
Measure the molar conductivity of a dilute solution (e.g., 10⁻³ M) of the complex in a solvent like DMF or DMSO.
-
Analysis: The measured value can help determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are inside or outside the coordination sphere.[1]
5. Magnetic Susceptibility Measurement:
-
Measure the magnetic susceptibility of the solid complex at room temperature.
-
Analysis: The effective magnetic moment (µ_eff) can be calculated to determine the number of unpaired electrons in the metal center, which helps in elucidating the geometry and oxidation state of the metal ion.
Data Presentation
The following tables present representative data that would be collected during the characterization of a hypothetical metal complex of this compound, based on literature values for similar compounds.
Table 1: Elemental Analysis Data for a Hypothetical [Cu(C₁₂H₁₅N₂O₄)₂] Complex
| Element | Calculated (%) | Found (%) |
| C | 51.10 | 51.02 |
| H | 5.36 | 5.41 |
| N | 9.93 | 9.87 |
Table 2: Key FTIR Spectral Data (cm⁻¹) for the Ligand and a Hypothetical Metal Complex
| Compound | ν(N-H) | ν(C=O) carboxylate | ν(M-N) | ν(M-O) |
| Ligand | 3250 | 1680 | - | - |
| Complex | 3180 | 1620 | 520 | 450 |
Table 3: Electronic Spectral Data and Magnetic Moments for Hypothetical Complexes
| Complex | λ_max (nm) | Assignment | Magnetic Moment (B.M.) | Proposed Geometry |
| [Co(L)₂] | 550, 680 | d-d transitions | 4.9 | Octahedral |
| [Ni(L)₂] | 410, 650 | d-d transitions | 3.1 | Octahedral |
| [Cu(L)₂] | 620 | d-d transitions | 1.9 | Distorted Octahedral |
| [Zn(L)₂] | - | - | Diamagnetic | Tetrahedral/Octahedral |
| L = deprotonated this compound |
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the use of this compound in coordination chemistry.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
References
- 1. nepjol.info [nepjol.info]
- 2. chemimpex.com [chemimpex.com]
- 3. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. uomphysics.net [uomphysics.net]
Application Notes and Protocols for Peptide Functionalization with 2-(2'-N-Boc-hydrazino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides with specific chemical moieties is a cornerstone of modern drug development and chemical biology. It allows for the introduction of novel functionalities, such as drug payloads, imaging agents, or pharmacokinetic modifiers. 2-(2'-N-Boc-hydrazino)benzoic acid is a versatile bifunctional linker. The carboxylic acid group allows for its conjugation to the N-terminus of a peptide via a stable amide bond. The Boc-protected hydrazine group can be deprotected to reveal a reactive hydrazide, which can then be used to form a hydrazone linkage with an aldehyde- or ketone-containing molecule. This hydrazone linkage is notably pH-sensitive and can be engineered for controlled drug release in the acidic microenvironment of tumors or within the endosomes of cells.[1][2][3][4]
These application notes provide detailed protocols for the covalent conjugation of this compound to the N-terminus of a peptide, its subsequent purification and characterization, and the principles of its application in pH-sensitive drug delivery systems.
Data Presentation
Table 1: Reagents and Typical Molar Equivalents for N-terminal Peptide Coupling
| Reagent | Molar Equivalents (relative to Peptide) | Purpose |
| Peptide | 1 | Substrate for functionalization |
| This compound | 1.5 - 3 | Bifunctional linker to be conjugated |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.5 - 3 | Activates the carboxylic acid of the linker for reaction with the peptide's N-terminal amine |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | 1.5 - 3 | Stabilizes the activated carboxylic acid as an amine-reactive ester, improving coupling efficiency |
| Reaction Buffer (e.g., MES, pH 4.5-6.0) | - | Provides the optimal pH for the activation of the carboxylic acid by EDC |
| Coupling Buffer (e.g., PBS, pH 7.2-7.5) | - | Provides the optimal pH for the reaction of the NHS-ester with the primary amine of the peptide |
| Quenching Reagent (e.g., hydroxylamine) | 10-50 mM (final concentration) | Stops the reaction by hydrolyzing unreacted NHS esters |
Table 2: Typical RP-HPLC Parameters for Purification of Functionalized Peptides
| Parameter | Typical Value/Condition |
| Column | C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm for analytical, 21.2 x 250 mm for preparative) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile |
| Flow Rate | 1 mL/min (analytical) to 18 mL/min (preparative) |
| Detection | UV at 214 nm (peptide bond) and 280 nm (aromatic residues) |
| Gradient | Linear gradient, e.g., 5% to 65% Mobile Phase B over 30-60 minutes (optimization is required based on peptide hydrophobicity) |
Experimental Protocols
Protocol 1: N-terminal Functionalization of a Peptide with this compound
This protocol describes the two-step coupling of this compound to the N-terminus of a peptide in solution using EDC/NHS chemistry.[5]
Materials:
-
Peptide with a free N-terminus
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine in water
-
Reaction solvent (e.g., DMF or DMSO) if peptide or linker has low aqueous solubility
-
Desalting column or RP-HPLC for purification
Procedure:
-
Preparation of Reagents:
-
Allow EDC and NHS to equilibrate to room temperature before opening.
-
Prepare fresh solutions of all reagents immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer (a small amount of DMF or DMSO can be used for initial dissolution if necessary).
-
Add 1.5-3 molar equivalents of EDC and 1.5-3 molar equivalents of NHS to the dissolved linker.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester.
-
-
Coupling to the Peptide:
-
Dissolve the peptide in Coupling Buffer.
-
Add the activated linker solution from step 2 to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the functionalized peptide from excess reagents and byproducts using a desalting column for a quick buffer exchange or, for higher purity, by preparative RP-HPLC (see Protocol 2).
-
Protocol 2: Purification of the Functionalized Peptide by RP-HPLC
This protocol provides a general method for the purification of the N-Boc-hydrazinobenzoyl-peptide using reversed-phase high-performance liquid chromatography.[6][7][8][9][10]
Materials:
-
Crude reaction mixture from Protocol 1
-
RP-HPLC system (preparative scale)
-
C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Sample dissolution solvent (e.g., Mobile Phase A or a small amount of DMSO)
Procedure:
-
Sample Preparation:
-
Lyophilize the quenched reaction mixture if necessary.
-
Dissolve the crude peptide in a minimal amount of the sample dissolution solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B. The gradient will need to be optimized for the specific peptide, but a starting point could be 5% to 65% B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry (see Protocol 3) to identify the fractions containing the pure desired product.
-
-
Product Recovery:
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified N-Boc-hydrazinobenzoyl-peptide as a TFA salt.
-
Protocol 3: Characterization of the Functionalized Peptide by Mass Spectrometry
This protocol outlines the use of mass spectrometry to confirm the successful conjugation of this compound to the peptide.[11][12][13]
Materials:
-
Purified functionalized peptide from Protocol 2
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
-
Solvent for sample preparation (e.g., 50% acetonitrile/water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide in the appropriate solvent for the mass spectrometer to a concentration of approximately 1-10 pmol/µL.
-
-
Mass Spectrometry Analysis:
-
Acquire a full MS scan to determine the molecular weight of the functionalized peptide.
-
The expected mass will be the mass of the original peptide plus the mass of this compound (252.27 Da) minus the mass of water (18.02 Da) due to the formation of the amide bond.
-
Therefore, the expected mass increase is 234.25 Da.
-
Perform tandem mass spectrometry (MS/MS) analysis to confirm the location of the modification at the N-terminus. Fragmentation should show a modification of the N-terminal amino acid.
-
Mandatory Visualizations
Caption: Workflow for N-terminal peptide functionalization.
Caption: pH-mediated drug release from a peptide-drug conjugate.
References
- 1. [Advances of tumor targeting peptides drug delivery system with pH-sensitive activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Peptide-Based Drug Delivery Systems in Biomedicine - Creative Peptides [creative-peptides.com]
- 3. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. renyi.hu [renyi.hu]
- 9. chemcoplus.co.jp [chemcoplus.co.jp]
- 10. protocols.io [protocols.io]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: A Guide to Solid-Phase Peptide Synthesis (SPPS) for Researchers and Drug Development Professionals
Application Note & Protocol Guide
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide and protein chemistry, providing a robust and efficient methodology for the synthesis of these vital biomolecules. This technique, pioneered by R. Bruce Merrifield, has become an indispensable tool in both academic research and the pharmaceutical industry, facilitating the development of novel therapeutics, diagnostics, and research reagents.[1][2] This document serves as a comprehensive guide to the principles and practices of SPPS, offering detailed application notes, experimental protocols, and quantitative data to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Fundamental Principles of Solid-Phase Peptide Synthesis
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[3][4] This approach simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin.[4][5] The synthesis cycle consists of three main steps: deprotection of the N-terminal protecting group, activation and coupling of the next amino acid, and washing. This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin and simultaneously deprotected.[6]
There are two primary strategies in SPPS, distinguished by the type of Nα-protecting group used:
-
Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is typically removed with a solution of piperidine in a polar aprotic solvent.[7][8]
-
Boc/Bzl Strategy: This classic method employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl) based groups for side-chain protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the linker to the resin are cleaved with a stronger acid, such as hydrogen fluoride (HF).[3][9][10]
The choice between these strategies depends on the specific peptide sequence, desired C-terminal functionality, and the scale of the synthesis.
Key Components and Their Roles in SPPS
The success of SPPS is critically dependent on the judicious selection of various components, each playing a crucial role in the efficiency and outcome of the synthesis.
Solid Supports: Resins and Linkers
The solid support, or resin, is the insoluble matrix to which the first amino acid is attached. The most common resins are based on polystyrene cross-linked with divinylbenzene.[1][11] The choice of resin and its associated linker determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage.[12][13]
Table 1: Comparison of Common Resins for Solid-Phase Peptide Synthesis
| Resin Type | Typical Application | C-Terminal Functionality | Cleavage Condition | Key Advantages |
| Wang Resin | Fmoc SPPS | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Good stability and swelling properties.[12][14] |
| Rink Amide Resin | Fmoc SPPS | Amide | Strong Acid (e.g., 95% TFA) | Directly yields peptide amides, crucial for many biologically active peptides.[12][14] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Fmoc SPPS | Carboxylic Acid or Protected Fragments | Very Mild Acid (e.g., 1-5% TFA in DCM) | Allows for the synthesis of protected peptide fragments; minimizes diketopiperazine formation.[12] |
| Merrifield Resin | Boc SPPS | Carboxylic Acid | Strong Acid (e.g., HF) | The classical resin for Boc-based SPPS.[3][9] |
| MBHA/BHA Resin | Boc SPPS | Amide | Strong Acid (e.g., HF) | Used for the synthesis of peptide amides in Boc chemistry.[3] |
Table 2: Swelling Capacity of Polystyrene-Based Resins in Various Solvents (mL/g)
| Solvent | Polystyrene (1% DVB) | TentaGel® S |
| Dichloromethane (DCM) | 8.3 | 6.3 |
| N,N-Dimethylformamide (DMF) | 5.6 | 4.7 |
| Toluene | 8.5 | 4.8 |
| Tetrahydrofuran (THF) | 8.8 | 5.0 |
| Methanol (MeOH) | 1.6 | 3.6 |
| Water | - | 3.6 |
*Data compiled from various sources.[1][15] The swelling capacity is a critical factor as it affects the diffusion of reagents into the resin beads.[1][11][16]
Coupling Reagents: Facilitating Peptide Bond Formation
Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid, facilitating the formation of a peptide bond with the deprotected N-terminus of the growing peptide chain.[11][17] The choice of coupling reagent can significantly impact the coupling efficiency, reaction time, and the degree of side reactions, particularly racemization.[17][18]
Table 3: Comparison of Coupling Reagent Performance in the Synthesis of GHRP-6
| Coupling Reagent | Crude Peptide Purity (%) |
| HATU | High |
| HBTU | High |
| COMU | High |
| PyBOP | Moderate to High |
| DIC/Oxyma | Moderate to High |
*Data is representative and collated from multiple studies.[17] The efficiency of coupling reagents often follows the order of reactivity of the active esters they generate: OAt > Oxyma Pure > OBt.[19]
Deprotection Reagents: The Key to Chain Elongation
Deprotection reagents are used to remove the temporary Nα-protecting group, exposing the amine for the next coupling reaction. The choice of deprotection reagent is dictated by the SPPS strategy being employed.
-
Fmoc Deprotection: A solution of a secondary amine, most commonly 20% piperidine in DMF, is used to remove the Fmoc group via β-elimination.[6][20] Alternatives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine have been shown to offer faster deprotection times.[21][22][23]
-
Boc Deprotection: A solution of a moderately strong acid, typically 50% TFA in DCM, is used to remove the Boc group.[3][6][9]
Table 4: Comparison of Fmoc-Deprotection Reagents
| Deprotection Reagent | Concentration | Half-life (t½) of Fmoc Removal |
| 20% Piperidine in DMF | 20% (v/v) | ~7 seconds |
| 5% Piperazine + 2% DBU in DMF | 5% (w/v) + 2% (v/v) | ~4 seconds |
*Data from a kinetic study comparing deprotection reagents.[23]
Cleavage Cocktails: Releasing the Final Product
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is achieved using a "cleavage cocktail," which typically consists of a strong acid and a mixture of "scavengers." Scavengers are nucleophilic compounds that trap the reactive carbocations generated from the protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[3][24][25]
Table 5: Common Cleavage Cocktails and Their Applications
| Reagent Name | Composition | Primary Application |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, for peptides with sensitive residues (Cys, Met, Trp, Tyr).[25] |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | "Odorless" cocktail, useful for peptides with trityl-based protecting groups.[25] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation.[24][25] |
| TFA / TIPS / Water | 95 : 2.5 : 2.5 | A common and effective general-purpose cocktail for many sequences.[12] |
Table 6: Effect of Cleavage Cocktail on Methionine Oxidation
| Cleavage Cocktail | Methionine Sulfoxide Formation (%) |
| Reagent K | 15 - 55% |
| Reagent R | 15 - 55% |
| Reagent B | 15 - 55% |
| Reagent H | Not Detected |
*Data from a study on a model pentadecapeptide containing methionine.[24]
Experimental Protocols
The following are generalized protocols for manual Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis. These should be adapted and optimized based on the specific peptide sequence and available laboratory equipment.
Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling and Preparation:
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.[7]
-
Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin) and gently agitate for 1-2 hours at room temperature to swell the resin.[7][20]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.[20]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., N,N-Diisopropylethylamine (DIEA), 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
4. Washing:
-
After a successful coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to the dried resin (approximately 10 mL per gram of resin).[12]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide with cold ether twice more.
-
Dry the purified peptide under vacuum.
Protocol for Boc/Bzl Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Merrifield resin.
1. Resin Swelling and Preparation:
-
Place the desired amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.[5]
-
Add DCM (~5 mL) and gently agitate for 30 minutes to swell the resin.[3]
-
Drain the solvent.
2. Boc Deprotection:
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes.[3][9]
-
Drain the deprotection solution and wash the resin with DCM.
3. Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 1-2 minutes.
-
Drain the neutralization solution and repeat this step.
-
Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add the solution to the neutralized peptide-resin.
-
Add a base (e.g., DIEA, 4-6 equivalents) to initiate the coupling reaction.[3]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
5. Washing:
-
Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid.
7. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add anisole as a scavenger and cool the vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the reaction vessel.
-
Allow the cleavage reaction to proceed at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Dry the peptide under vacuum.
Visualizing SPPS Workflows
The following diagrams illustrate the key workflows in solid-phase peptide synthesis and its application in drug development.
Caption: The cyclical workflow of solid-phase peptide synthesis (SPPS).
Caption: Decision tree for reagent selection in SPPS.
Caption: Workflow for peptide-based drug discovery utilizing SPPS.
Conclusion
Solid-phase peptide synthesis remains a cornerstone of modern chemical biology and drug discovery. A thorough understanding of the roles of the various components—from the solid support to the final cleavage cocktail—is essential for the successful synthesis of high-purity peptides. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can make informed decisions to optimize their synthetic strategies, troubleshoot potential issues, and ultimately accelerate their research and development efforts. The versatility and efficiency of SPPS will undoubtedly continue to drive innovation in the creation of novel peptide-based therapeutics and research tools.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 11. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. nbinno.com [nbinno.com]
- 15. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 16. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. peptide.com [peptide.com]
- 22. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Hydrazine Precursors
For Researchers, Scientists, and Drug Development Professionals
Hydrazine and its derivatives are fundamental building blocks in synthetic organic chemistry, providing a direct and versatile route to a wide array of nitrogen-containing heterocyclic compounds. The N-N bond within the hydrazine moiety is a key structural feature that enables the formation of stable five- and six-membered rings, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families—indoles, pyrazoles, pyridazines, and 1,2,4-triazoles—using hydrazine-based precursors.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and reliable acid-catalyzed reaction for constructing the indole nucleus.[3][4] The method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the indole.[5][6] This synthesis is pivotal in the creation of many pharmaceutical agents, including the triptan class of antimigraine drugs.[5][6]
General Reaction Mechanism
The reaction proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine condenses with a carbonyl compound.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
-
[3][3]-Sigmatropic Rearrangement: An acid catalyst protonates the enamine, which then undergoes a rearrangement to form a di-imine intermediate.
-
Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to form the stable aromatic indole ring.[4][5]
Quantitative Data for Fischer Indole Synthesis
| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Acetone | Ethanol | 1 | 79.5 | [7] |
| 2 | Phenylhydrazine | Ethyl methyl ketone | Ethanol | 1 | 75.0 | [7] |
| 3 | Phenylhydrazine | Acetophenone | Ethanol | 1 | 85.1 | [7] |
| 4 | (2-Chloro-4-iodophenyl)hydrazine | Various ketones | PPA | - | - | [3] |
Detailed Experimental Protocol: Synthesis of 2-methylindole[7]
-
Reaction Setup: In a round-bottom flask, combine acetone (1.0 mmol), phenylhydrazine (1.2 mmol), and absolute ethanol (10 ml).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid acid catalyst is used, filter it off and wash thoroughly with ethyl acetate (30 ml).
-
Extraction: Combine the organic filtrates, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Concentrate the organic solution under reduced pressure (in vacuo) to yield the crude product.
-
Purification: Purify the crude indole via recrystallization or column chromatography to obtain the final product.
Visualization of Fischer Indole Synthesis Workflow
References
- 1. Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond | Semantic Scholar [semanticscholar.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for Enantioselective Synthesis Using N-Boc-Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral hydrazino compounds utilizing N-Boc-hydrazine as a key substrate. The following sections describe cutting-edge, catalyst-driven methods for the asymmetric synthesis of β-hydrazino alcohols and pyrazolidines, critical building blocks in medicinal chemistry and drug development.
Application Note 1: Organocatalytic Enantioselective Synthesis of β-Hydrazino Alcohols
This application note details an efficient one-pot method for the synthesis of chiral β-hydrazino alcohols from primary alcohols and N-Boc-hydrazine. The reaction proceeds via an in situ aerobic dual oxidation coupled with asymmetric organocatalysis, offering high enantioselectivity and a broad substrate scope.[1][2] This method provides a significant advantage in terms of step- and atom-economy over traditional approaches that often require pre-functionalized substrates.[1]
The reaction utilizes a copper(I) bromide/TEMPO catalytic system for the aerobic oxidation of the alcohol to the corresponding aldehyde in situ. A chiral diarylprolinol silyl ether organocatalyst then facilitates the highly enantioselective α-hydrazination of the aldehyde with N-Boc-hydrazine. The intermediate α-hydrazino aldehyde is subsequently reduced in the same pot to the desired β-hydrazino alcohol. The addition of a weak base, such as 2,6-lutidine, has been shown to improve both the yield and enantioselectivity of the reaction.[1]
Logical Relationship of Key Components
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2'-N-Boc-hydrazino)benzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in the synthesis of 2-(2'-N-Boc-hydrazino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly lower than expected yield for my this compound synthesis. What are the most common causes?
A1: Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Purity of Starting Materials: The purity of the initial reactant, 2-hydrazinobenzoic acid, is critical. Impurities from its synthesis can interfere with the Boc protection reaction.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or improper stoichiometry of the reagents.
-
Side Reactions: The formation of undesired byproducts, such as di-Boc protected hydrazine or other side reactions involving the carboxylic acid group, can consume the starting material and reduce the yield of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous workup (extraction and washing) and subsequent purification steps like recrystallization or column chromatography.
Q2: What are the key differences in the synthesis of this compound compared to its 4-isomer, and how might this affect the reaction?
A2: While the general principle of the reaction is the same, the ortho-position of the carboxylic acid group relative to the hydrazine group in the 2-isomer can influence the reaction. The proximity of the acidic carboxylic acid proton may affect the nucleophilicity of the hydrazine. It could also potentially lead to intramolecular side reactions under certain conditions.
Q3: How can I best monitor the progress of my reaction to determine if it has gone to completion?
A3: Thin-layer chromatography (TTC) is an effective method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material (2-hydrazinobenzoic acid) and the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC analysis.
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying the final product are recrystallization and column chromatography. For recrystallization, a solvent system such as ethyl acetate/hexanes is often effective. If the product is still impure after recrystallization, silica gel column chromatography can be employed for further purification.
Troubleshooting Guide for Low Yield
The following table outlines potential causes for low yield and suggests corrective actions.
| Potential Cause | Observation | Recommended Solution |
| Impure Starting Material (2-hydrazinobenzoic acid) | The starting material is discolored or has a broad melting point range. | Purify the 2-hydrazinobenzoic acid by recrystallization before use. Ensure the precursor, anthranilic acid, is of high purity. |
| Incomplete Reaction | TLC analysis shows a significant amount of remaining starting material. | Increase the reaction time and continue to monitor by TLC. A slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate can be used to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction is proceeding very slowly at room temperature. | While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures may promote side reactions. |
| Formation of Di-Boc Product | The appearance of a less polar spot on TLC and a more complex NMR spectrum. | Use a controlled amount of di-tert-butyl dicarbonate (closer to 1.0 equivalent). Adding the di-tert-butyl dicarbonate solution slowly to the reaction mixture can also help to minimize this side reaction. |
| Product Loss During Aqueous Workup | Low recovery of organic material after extraction. | Ensure the pH of the aqueous layer is sufficiently acidic during the extraction with an organic solvent to keep the product protonated and soluble in the organic phase. Minimize the number of washing steps. |
| Poor Recovery from Purification | Significant loss of product during recrystallization or column chromatography. | For recrystallization, ensure the solution is fully saturated before cooling and cool slowly to maximize crystal formation. For column chromatography, select an appropriate solvent system to ensure good separation and elution of the product. |
Experimental Protocols
Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride (Precursor)
This protocol is adapted from a procedure for the synthesis of o-hydrazinobenzoic acid hydrochloride.
Materials:
-
Anthranilic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide (gas)
-
Deionized water
Procedure:
-
In a beaker equipped with a stirrer and cooled in an ice-salt bath, suspend anthranilic acid (0.31 mol) in 300 ml of water.
-
Add 340 ml of concentrated hydrochloric acid. The anthranilic acid will dissolve and its hydrochloride salt will begin to precipitate.
-
Cool the mixture to 0°C. Slowly add a solution of sodium nitrite (0.31 mol) in 210 ml of water, ensuring the temperature does not exceed 3°C.
-
Stir for an additional 15 minutes. A positive test for nitrous acid with starch-iodide paper should be obtained.
-
Dilute the solution with 150 ml of ice water.
-
In a separate large flask, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas at 0-5°C.
-
While continuing to pass a stream of sulfur dioxide through the sulfurous acid solution, add the cold diazonium salt solution in portions over 30 minutes, maintaining the temperature at 5-10°C.
-
Remove the cooling bath and continue passing sulfur dioxide through the mixture for another 30 minutes.
-
Allow the reaction mixture to stand at room temperature for 12 hours.
-
Add 3 L of concentrated hydrochloric acid to precipitate the 2-hydrazinobenzoic acid hydrochloride.
-
Chill the mixture to 0-5°C and filter the product. Wash the solid with two 50-ml portions of ice-cold dilute (1:1) hydrochloric acid.
-
The free acid can be obtained by dissolving the hydrochloride salt in water and treating it with a concentrated aqueous solution of sodium acetate.
Synthesis of this compound
This protocol is based on a known procedure for the synthesis of the 4-isomer, which is expected to have similar reactivity.
Materials:
-
2-Hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1,4-Dioxane
-
Ethyl acetate
-
1 M Sodium hydroxide
-
12 M Hydrochloric acid
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 2-hydrazinobenzoic acid (1 eq.) in 1,4-dioxane.
-
Add di-tert-butyl dicarbonate (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the product with 1 M sodium hydroxide (3 times).
-
Combine the aqueous layers and acidify with 12 M hydrochloric acid until a precipitate forms.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography if necessary. A high yield of the this compound as an off-white powder is expected.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Optimizing N-Boc deprotection conditions to avoid side products
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is slow or does not go to completion, even with standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1][2]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[1][2]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[1] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1]
Issue 2: Formation of tert-butylated Side Products
Question: I am observing the formation of byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings (e.g., Tryptophan, Tyrosine) or sulfur-containing functional groups (e.g., Methionine, Cysteine). How can I prevent this?
Answer: The primary cause of this side reaction is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[2][3] This electrophilic carbocation can then react with nucleophilic functional groups within your molecule, leading to undesired byproducts.[2][3]
Recommended Solutions:
-
Use Scavengers: The most effective strategy is to add "scavengers" to your deprotection reaction mixture.[2][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate and effectively "trap" the carbocation.[2][3] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[2][3]
-
Water (H₂O): Can trap the cation to form tert-butanol.[3]
-
Thioanisole: Useful for protecting methionine and tryptophan residues.[3]
-
Anisole: Another effective scavenger for trapping the tert-butyl cation.[4]
-
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: The Boc group is successfully removed, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also being cleaved. What are my options?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other sensitive functionalities.[5] In such cases, alternative, milder deprotection methods are recommended.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1]
-
Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of acid-labile esters.[3][6]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for any acid.[1][5]
Data Presentation
The following tables summarize quantitative data for various N-Boc deprotection methods, allowing for easy comparison of reaction conditions.
Table 1: Standard Acidic Deprotection Conditions
| Reagent/Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| TFA / DCM | 20-50% (v/v)[1][2] | Room Temperature | 30 min - 2 h[1][7] | Most common method. Scavengers may be needed. |
| HCl / Dioxane | 4M[2][8] | Room Temperature | 30 min - 4 h[2][8] | Often yields the hydrochloride salt directly.[2] |
| TFA (neat) | 100% | Room Temperature | < 30 min | For very resistant substrates; risk of side reactions.[1] |
Table 2: Milder and Alternative Deprotection Conditions
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative[5] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%)[5][6] |
| Zinc Bromide (ZnBr₂) | General Amines | ZnBr₂ (4 equiv.), DCM, RT | Varies | High |
| Trimethylsilyl Iodide (TMSI) | General Amines | TMSI, DCM | Varies | Good, especially for water-soluble compounds.[1] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or TFE, 240 °C | 30 min | 88-93%[5] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with TFA
-
Preparation: Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.[1]
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5-5% TIS).[2]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature.[2]
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][3] The product is typically isolated as the TFA salt.
Protocol 2: General Procedure for N-Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[2]
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane. Stir the mixture at room temperature for 1 to 4 hours.[1][2] A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[2]
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[2]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
Preparation: In a dry round bottom flask, dissolve the N-Boc substrate (1 equivalent) in methanol (e.g., 50 mg in 3 mL).[9]
-
Reaction: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[9] An immediate temperature increase may be observed.
-
Monitoring: Allow the reaction mixture to stir for 1-4 hours, monitoring by TLC.[9]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue can then be purified by standard methods.
Visualizations
Caption: Troubleshooting workflow for N-Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Synthesis of N-Boc Protected Hydrazine Diacids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Boc protected hydrazine diacids.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing N-Boc protected hydrazine diacids?
A1: The most common strategy involves a two-step process:
-
Mono-Boc protection of hydrazine: Hydrazine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield tert-butyl carbazate (N-Boc-hydrazine).[1][2]
-
Dialkylation of tert-butyl carbazate: The N-Boc-hydrazine is then dialkylated using an appropriate α-haloacetic acid derivative (e.g., ethyl bromoacetate), followed by hydrolysis of the ester groups to yield the diacid.
An alternative approach involves the electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine, followed by further synthetic steps.[3]
Q2: What is the primary challenge in the synthesis of N-Boc protected hydrazine diacids?
A2: The main challenge lies in controlling the selectivity during the alkylation of tert-butyl carbazate.[4] Mono-, di-, and even tri-alkylation can occur, leading to a mixture of products that can be difficult to separate. Over-alkylation is a common side reaction.
Q3: How can I minimize the formation of side products during alkylation?
A3: To minimize side products, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the α-haloacetic acid ester may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Temperature: Add the alkylating agent at a lower temperature to control the reaction rate and improve selectivity.[4]
-
Base Selection: The choice of base is critical. A non-nucleophilic, hindered base is often preferred to minimize side reactions.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation.
Q4: What are the recommended purification techniques for N-Boc protected hydrazine diacids?
A4: Purification can be challenging due to the polar nature of the diacid. Common techniques include:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method for obtaining high purity.
-
Column Chromatography: For non-crystalline products or to separate mixtures, silica gel column chromatography can be employed. A polar mobile phase, often containing a small amount of acetic or formic acid to suppress ionization of the carboxylic acids, is typically required.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC is an effective technique.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | - Incomplete reaction.- Decomposition of starting material or product.- Incorrect reaction conditions (temperature, solvent, base). | - Monitor the reaction by TLC or LC-MS to confirm completion.- Ensure anhydrous conditions if using moisture-sensitive reagents.- Optimize reaction temperature; some alkylations may require heating, while others need to be cooled to prevent side reactions.- Screen different solvents and bases to find the optimal conditions for your specific substrate. |
| Formation of multiple products (over-alkylation) | - Reaction temperature is too high.- Excess alkylating agent.- Base is too strong or nucleophilic. | - Add the alkylating agent at 0 °C or below.[4]- Use a stoichiometric amount or only a slight excess of the alkylating agent.- Employ a weaker, non-nucleophilic base such as potassium carbonate or triethylamine.[5] |
| Difficulty in removing the Boc protecting group | - Incomplete reaction.- Inappropriate acid for deprotection. | - Use a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane, dioxane).[1]- Monitor the deprotection reaction by TLC or LC-MS to ensure completion.- For substrates sensitive to strong acid, consider alternative deprotection methods. |
| Product is difficult to purify | - Product is highly polar and water-soluble.- Presence of closely related impurities. | - Use reverse-phase column chromatography or preparative HPLC.- Consider converting the diacid to a less polar diester derivative for easier purification by normal-phase chromatography, followed by hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl Carbazate (N-Boc-hydrazine)
This protocol is based on the general procedure for Boc protection of hydrazine.
Materials:
-
Hydrazine hydrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Isopropanol
-
Ice bath
Procedure:
-
Dissolve hydrazine hydrate in isopropanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in isopropanol to the cooled hydrazine solution with stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Dialkylation of tert-Butyl Carbazate with Ethyl Bromoacetate
This protocol is a general representation for the dialkylation step.
Materials:
-
tert-Butyl carbazate
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of tert-butyl carbazate in acetonitrile, add potassium carbonate.
-
Cool the mixture to 0 °C.
-
Slowly add ethyl bromoacetate dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl ester.
-
Purify the crude product by flash column chromatography.
Protocol 3: Hydrolysis of the Diethyl Ester to the Diacid
Materials:
-
N-Boc protected hydrazine diethyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the diethyl ester in a mixture of THF and water.
-
Add a solution of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diacid.
Visualizations
Caption: General synthetic workflow for N-Boc protected hydrazine diacids.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. N-Boc-N'-Benzylidene-hydrazine | 24469-50-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
Improving the efficiency of Boc protection of hydrazines
Welcome to the technical support center for the Boc protection of hydrazines. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the Boc protection of hydrazines?
A1: The Boc protection of hydrazines can be more complex than that of simple amines.[1] Common challenges include:
-
Low reaction yield: This can be due to several factors, including the low nucleophilicity of the hydrazine, steric hindrance, or suboptimal reaction conditions.
-
Formation of multiple products: A significant issue is the lack of selectivity, leading to mixtures of mono- and di-Boc protected hydrazines.[1]
-
Difficult purification: The separation of the desired product from starting materials, di-Boc byproduct, and other impurities can be challenging.
-
Side reactions: Unwanted side reactions can occur, particularly when using certain catalysts or at elevated temperatures.[2]
Q2: How can I improve the yield of my Boc-hydrazine synthesis?
A2: To improve the yield, consider the following troubleshooting steps:
-
Optimize reaction conditions: Adjust the temperature, reaction time, and solvent. For less reactive hydrazines, increasing the temperature or reaction time may be necessary.[3]
-
Choice of catalyst: While catalysts like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, they can also lead to a mixture of products.[1] For some substrates, a catalyst-free approach may be more effective.[1][4]
-
Solvent selection: The choice of solvent can impact the solubility of the hydrazine and the reaction rate. Common solvents include THF, acetonitrile, and dichloromethane.[5] In some cases, a solventless approach using molten di-tert-butyl dicarbonate (Boc₂O) can be highly efficient.[1]
-
Stoichiometry: Carefully control the stoichiometry of the reagents. A slight excess of Boc₂O (1.1-1.2 equivalents) is often used to ensure complete conversion of the hydrazine.[2]
Q3: How can I selectively achieve mono-Boc protection of a hydrazine?
A3: Achieving selective mono-Boc protection is a common goal. Here are some strategies:
-
Consider the substrate's electronics: The electronic properties of the substituent on the hydrazine can influence selectivity. For example, in phenylhydrazine, the electron-withdrawing phenyl group decreases the reactivity of the adjacent nitrogen, favoring mono-protection at the terminal nitrogen.[1]
-
Avoid highly nucleophilic hydrazines: For highly nucleophilic hydrazines like methylhydrazine, achieving mono-selectivity can be difficult due to the minimal electronic and steric differentiation between the two nitrogen atoms, often resulting in a mixture of products.[3]
-
Solventless conditions: A solventless reaction with molten Boc₂O has been shown to be effective for the selective mono-Boc protection of various substituted hydrazines.[1]
-
Control stoichiometry: Using a stoichiometric amount or only a slight excess of Boc₂O can help minimize the formation of the di-Boc byproduct.[2]
Q4: I am seeing both mono- and di-Boc protected products. How can I favor the formation of the mono-Boc product?
A4: The formation of di-Boc protected hydrazine is a common side reaction.[2] To favor the mono-Boc product:
-
Reduce the amount of Boc₂O: Use a 1:1 molar ratio of hydrazine to Boc₂O.
-
Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of the second protection event.
-
Avoid catalysts like DMAP: DMAP can significantly increase the reaction rate, but it can also promote the formation of the di-Boc product.[1][6] A catalyst-free approach may provide better selectivity.[1]
Q5: What are the best practices for purifying Boc-protected hydrazines?
A5: Purification can be challenging due to the similar polarities of the starting material and the mono- and di-protected products.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for purification.[1]
-
Column chromatography: Silica gel chromatography can be used, but careful selection of the eluent system is crucial to achieve good separation.
-
Vacuum sublimation: For volatile impurities like excess Boc₂O, leaving the crude product under high vacuum can be an effective purification step.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the Boc protection of hydrazines.
Problem 1: Low or No Product Yield
// Nodes Start [label="Low/No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality\n(Hydrazine, Boc₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Conditions [label="Review Reaction\nConditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Temp_Time [label="Increase Temperature\nor Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; Solventless [label="Consider Solventless\nMethod", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Catalyst [label="Add Catalyst\n(e.g., DMAP)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=1.8, height=0.8]; Monitor_Side_Reactions [label="Monitor for Side\nReactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Stoichiometry [label="Optimize\nStoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents; Start -> Check_Conditions; Check_Reagents -> Optimize_Stoichiometry [label="Reagents OK"]; Check_Conditions -> Increase_Temp_Time [label="Conditions Suboptimal"]; Check_Conditions -> Solventless [label="Poor Solubility"]; Check_Conditions -> Add_Catalyst [label="Low Reactivity"]; Increase_Temp_Time -> End; Solventless -> End; Add_Catalyst -> Monitor_Side_Reactions [label="Caution"]; Monitor_Side_Reactions -> End; Optimize_Stoichiometry -> End; } }
A troubleshooting workflow for addressing low or no product yield in the Boc protection of hydrazines.
Problem 2: Formation of Di-Boc Protected Byproduct
// Nodes Hydrazine [label="Hydrazine\n(R-NH-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Boc₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Mono_Boc [label="Mono-Boc Hydrazine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; Di_Boc [label="Di-Boc Hydrazine\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];
// Edges Hydrazine -> Mono_Boc [label="+ Boc₂O"]; Mono_Boc -> Di_Boc [label="+ Boc₂O\n(Excess Reagent/\nHigh Reactivity)"];
// Invisible nodes for layout {rank=same; Hydrazine; Boc2O;} }
Reaction pathway illustrating the formation of the desired mono-Boc product and the potential side reaction leading to the di-Boc byproduct.
Quantitative Data Summary
The efficiency of the solventless Boc protection of various substituted hydrazines is summarized below. The reactions were generally rapid and high-yielding.
| Entry | Hydrazine Substrate | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Boc-NHNH₂ | BocNHNHBoc | 10 | RT | 85 |
| 2 | Z-NHNH₂ | Z-NHNHBoc | 10 | 50 | 91 |
| 3 | TrocNHNH₂ | TrocNHNHBoc | 20 | 50 | 72 |
| 4 | PhNHNH₂ | PhNHNHBoc | 10 | RT | 85 |
| 5 | AcNHNH₂ | AcNHNHBoc | 50 | RT | 77 |
| 6 | MeNHNH₂ | MeNHNHBoc & MeN(Boc)NH₂ | 10 | RT | 99 (mixture) |
Data adapted from Raju, M., et al. (2009). ARKIVOC, 2009(vi), 291-297.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Hydrazines in Solution
-
Dissolve the Hydrazine: In a round-bottom flask, dissolve the hydrazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.[5]
-
Add Base (Optional): Add a base, such as triethylamine (TEA, 1.1-1.5 eq). A base is not always necessary but is commonly used to accelerate the reaction.[2]
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
Protocol 2: Solventless Boc Protection of Hydrazines
This method is particularly effective for achieving mono-Boc protection and avoids the use of solvents and catalysts.[1]
-
Melt Boc Anhydride: In a round-bottom flask equipped with a magnetic stir bar, gently melt di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) by warming to 22-24 °C.
-
Add Hydrazine: Gradually add the hydrazine (1.0 eq) to the molten, stirring Boc₂O. The addition should be slow enough to control the gas evolution (CO₂) and maintain the reaction at room temperature.[1]
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed. The reaction is often complete in a short time (10-50 minutes).[3]
-
Purification:
This technical support guide provides a starting point for addressing common issues in the Boc protection of hydrazines. For more specific challenges, consulting the primary literature is always recommended.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Boc Deprotection of Acid-Sensitive Substrates
This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of acid-sensitive groups during the deprotection of the tert-butyloxycarbonyl (Boc) group. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to navigate the complexities of this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions involving acid-sensitive groups occur?
A1: The Boc group is removed under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The acid protonates the carbamate oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1][2][3] The primary cause of side reactions is the highly reactive tert-butyl cation, which is a potent electrophile.[1][4][5][6] This cation can attack any nucleophilic sites on the substrate, leading to unwanted alkylation of other acid-sensitive functional groups.[1][6]
Q2: Which functional groups are particularly susceptible to degradation during Boc deprotection?
A2: Several functional groups are sensitive to the acidic conditions and the electrophilic tert-butyl cation generated during Boc deprotection. These include:
-
Acid-labile protecting groups: Other protecting groups such as tert-butyl esters (tBu), trityl (Trt), and some silyl ethers (e.g., TBDMS) can be partially or fully cleaved.[7]
-
Electron-rich aromatic rings: Residues like Tryptophan (Trp) and Tyrosine (Tyr) are highly susceptible to tert-butylation on their indole and phenol rings, respectively.[1]
-
Sulfur-containing residues: Methionine (Met) can be alkylated at the thioether to form a sulfonium salt, and Cysteine (Cys) thiols are also prone to alkylation.[1]
-
Other sensitive functionalities: Acetals, ketals, and tert-butyl ethers are also at risk of cleavage under strong acidic conditions.
Q3: What are scavengers, and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][5] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1] By intercepting the tert-butyl cation, scavengers prevent it from reacting with and modifying the desired product.[1][5] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and thioanisole.[4]
Q4: Can I selectively deprotect a Boc group in the presence of other acid-sensitive groups?
A4: Yes, selective deprotection is possible by carefully choosing the reaction conditions. This is a key aspect of an "orthogonal protecting group strategy," where one type of protecting group can be removed without affecting others.[7][8][9][10] For instance, using milder acidic conditions, such as dilute TFA or HCl in dioxane at lower temperatures, can sometimes favor the removal of the more labile Boc group while leaving more stable acid-sensitive groups intact.[6] The choice of solvent can also play a role in selectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of acid-sensitive substrates.
| Problem | Possible Cause | Suggested Solution |
| Degradation of other acid-labile protecting groups (e.g., tBu esters, Trt). | The acidic conditions are too harsh, leading to the cleavage of other protecting groups. | - Use milder acidic conditions (e.g., 20-25% TFA in DCM instead of higher concentrations).- Consider using 4M HCl in dioxane, which can be more selective in some cases.[5]- Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of cleavage of the more stable groups. |
| Observation of unexpected peaks in LC-MS, often with a +56 Da mass shift. | Alkylation of nucleophilic residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation. | - Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[1]- For Tryptophan, use scavengers like TIS, TES, or anisole.[1]- For Methionine, thioanisole is effective in preventing S-alkylation.[5]- For Cysteine, ethanedithiol (EDT) is a commonly used scavenger.[5] |
| Incomplete Boc deprotection. | - Insufficient acid strength or concentration.- Steric hindrance around the Boc-protected amine.- Short reaction time or low temperature. | - Increase the acid concentration or switch to a stronger acid system (e.g., neat TFA for a short duration).- Increase the reaction time and/or temperature, while carefully monitoring for side product formation.- Ensure the substrate is fully dissolved in an appropriate anhydrous solvent. |
| Formation of trifluoroacetylated byproducts. | The deprotected amine is acylated by trifluoroacetic acid, which can sometimes occur under harsh conditions. | - Use HCl in dioxane instead of TFA for the deprotection.[7]- After deprotection with TFA, ensure its complete removal by co-evaporation with a non-polar solvent like toluene.[7] |
Quantitative Data on Scavenger Efficiency
The choice and combination of scavengers can significantly impact the prevention of side reactions. The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 5% TIS | 90% | 10% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 95% | 5% |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >98% | <2% |
Data is illustrative and based on typical results reported in the literature. Actual results may vary depending on the substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA with Scavengers
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) (approx. 0.1 M).
-
Scavenger Addition: Add the chosen scavenger(s) to the solution. For a general-purpose cocktail, use triisopropylsilane (TIS, 2.5% v/v) and water (2.5% v/v).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL). The crude product, often obtained as a TFA salt, can be purified by precipitation from cold diethyl ether, crystallization, or chromatography.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Mandatory Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers.
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
Selective deprotection of N-Boc in the presence of other protecting groups
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the selective deprotection of N-Boc (tert-butoxycarbonyl) groups in the presence of other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the principle of selective N-Boc deprotection?
Selective N-Boc deprotection relies on the principle of orthogonal protection.[1][2][3] In this strategy, multiple functional groups in a molecule are protected with groups that can be removed under different, non-interfering conditions.[1][2][4] The N-Boc group is labile to acidic conditions, allowing for its removal while other protecting groups, stable to acid but labile to other conditions (e.g., base, hydrogenolysis, or fluoride ions), remain intact.[5][6][7] This orthogonality is crucial for the stepwise synthesis of complex molecules like peptides and natural products.[1][2]
Q2: Which protecting groups are orthogonal to N-Boc?
Several common protecting groups are orthogonal to the acid-labile N-Boc group:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, typically removed with piperidine in DMF. This pair is a cornerstone of solid-phase peptide synthesis (SPPS).[4][6][8]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). It is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal.[1][7][9]
-
Benzyl (Bn) ethers/esters: Also removed by catalytic hydrogenolysis.[10]
-
TBDMS (tert-butyldimethylsilyl) ethers: Cleaved by fluoride ion sources (e.g., TBAF).
-
Alloc (Allyloxycarbonyl): Cleaved by palladium catalysis.[1][6]
Q3: My substrate contains an acid-sensitive group, but I need to remove N-Boc. What are my options?
For substrates with other acid-labile functionalities, standard strong acid conditions (e.g., TFA in DCM) can be problematic.[11][12] Here are some alternative, milder methods:
-
Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[11][13]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[11]
-
Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent like water, methanol, or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[11][14]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported to be very mild and tolerant of acid-labile esters.[15][16]
Troubleshooting Guide
Problem 1: My N-Boc deprotection is slow or incomplete.
-
Question: I am using standard conditions (e.g., 20-50% TFA in DCM), but my reaction is sluggish or does not go to completion. What should I do?
-
Answer:
-
Increase Acid Concentration or Temperature: A higher concentration of acid or gentle warming can increase the reaction rate. However, be cautious as this may affect other acid-sensitive groups.[11]
-
Use a Stronger Acid System: A 4M solution of HCl in dioxane is often more potent than TFA in DCM.[11][17]
-
Check for Steric Hindrance: If the N-Boc group is in a sterically hindered environment, longer reaction times or stronger acidic conditions may be necessary.[18]
-
Monitor by Appropriate Method: Use TLC (staining with ninhydrin to visualize the free amine) or LC-MS to accurately track the reaction progress. The deprotected amine will have a lower Rf value on TLC.[11]
-
Problem 2: I am observing unexpected byproducts.
-
Question: My deprotection seems to work, but I am getting significant side products. What could be the cause?
-
Answer:
-
tert-butylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic residues in your substrate (e.g., tryptophan, methionine, or electron-rich aromatic rings).[19]
-
Solution: Add scavengers like triisopropylsilane (TIS), anisole, or thiophenol to the reaction mixture to trap the tert-butyl cations.[5]
-
-
Degradation of Other Protecting Groups: If your molecule contains other acid-sensitive groups (e.g., tert-butyl esters, trityl groups), they may be partially or fully cleaved.
-
Solution: Switch to a milder deprotection method as outlined in FAQ Q3. For example, to selectively deprotect N-Boc in the presence of a tert-butyl ester, conditions like concentrated H₂SO₄ in tBuOAc or methanesulfonic acid in tBuOAc:CH₂Cl₂ have been reported to be effective.[20] Using TMSCl in 2,2,2-trifluoroethanol/DCM has also been shown to deprotect N-Boc much faster than t-butyl esters.[21]
-
-
Problem 3: How can I selectively deprotect one N-Boc group in a molecule with multiple N-Boc groups?
-
Question: My molecule has two different N-Boc protected amines. Is it possible to remove one selectively?
-
Answer:
-
Selective deprotection of one N-Boc group over another is challenging but can be achieved by exploiting differences in their chemical environment.
-
Electronic Effects: The lability of the Boc group is influenced by the electronic nature of the nitrogen it is attached to. N-Boc groups on more electron-deficient nitrogens (e.g., on an indole) are more labile than those on alkyl amines.[11]
-
Thermal Deprotection in Continuous Flow: By carefully controlling the temperature and residence time in a continuous flow reactor, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group.[14]
-
Data Presentation: Comparison of Selective N-Boc Deprotection Methods
Table 1: Conditions for N-Boc Deprotection in the Presence of Cbz or Fmoc Groups
| Method | Reagents/Conditions | Temp. | Time | Selectivity Notes |
| Standard Acidolysis | 20-50% TFA in DCM | RT | 30 min - 2 h | Excellent. Cbz and Fmoc groups are stable.[7][17] |
| Milder Acidolysis | 4M HCl in Dioxane | 0°C to RT | 1 - 4 h | Excellent. Cbz and Fmoc groups are stable.[11][17] |
| Lewis Acid | ZnBr₂ in DCM | RT | up to 3 days | Good. Cbz and Fmoc groups are generally stable. |
| Thermal | Refluxing Water or TFE | 100-150°C | 15 min - 1 h | Good. Cbz and Fmoc are stable under these conditions.[11][14] |
Table 2: Conditions for Selective N-Boc vs. tert-Butyl Ester Deprotection
| Method | Reagents/Conditions | Temp. | Time | Selectivity Notes |
| Sulfuric Acid | conc. H₂SO₄ (1.5–3.0 equiv.) in tBuOAc | RT | Varies | Good selectivity for N-Boc removal.[20] |
| Methanesulfonic Acid | MeSO₃H (1.5–3.0 equiv.) in tBuOAc:CH₂Cl₂ (4:1) | RT | Varies | Good selectivity for N-Boc removal.[20][21] |
| TMSCl/TFE | TMSCl in 2,2,2-TFE/DCM (3:1) | RT | ~5 min | High selectivity; N-Boc deprotection is rapid, while t-Bu ester cleavage is much slower (~3 hours).[21] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA/DCM
-
Dissolve the N-Boc protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Add trifluoroacetic acid (TFA) to the solution for a final concentration of 20-50% (v/v). If acid-sensitive groups are present, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 30-60 minutes).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM.[18]
Protocol 2: N-Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[11]
Protocol 3: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the N-Boc protected substrate (1 equiv.) in methanol (e.g., 3 mL for 50 mg of substrate).[15][16]
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equiv.) dropwise to the solution. An immediate temperature increase may be observed.[15][16]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[15][16]
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., 3 x 5 mL of ethyl acetate).[13]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[15]
Visualizations
Caption: Orthogonal deprotection of N-Boc and N-Fmoc groups.
Caption: Troubleshooting workflow for N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: High-Yield Synthesis of Peptide Acids from Peptide Hydrazides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of peptide acids from peptide hydrazides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting peptide hydrazides to peptide acids?
A1: The two main methods for the high-yield synthesis of peptide acids from peptide hydrazides are:
-
Direct Oxidation: This method utilizes a strong oxidizing agent, such as Oxone (potassium peroxymonosulfate), to directly convert the hydrazide moiety to a carboxylic acid.[1]
-
Azidation followed by Thiolysis: This two-step process involves the conversion of the peptide hydrazide to a peptide azide using a reagent like sodium nitrite (NaNO₂) under acidic conditions. The resulting azide is then treated with a thiol, such as β-mercaptoethanol (BME), to yield the peptide acid.[1][2]
Q2: How do I choose the best method for my peptide sequence?
A2: The choice of method depends on the amino acid composition of your peptide.
-
Oxone oxidation is rapid and efficient but is not compatible with peptides containing oxidation-prone amino acid residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).[1]
-
The azidation-thiolysis method is milder and compatible with most amino acids, including those prone to oxidation.[1] However, C-terminal Cysteine may require protection.[1]
Q3: What are the common starting materials for preparing peptide hydrazides?
A3: Peptide hydrazides are typically synthesized using solid-phase peptide synthesis (SPPS).[1][3][4] This can be achieved by using a hydrazine-functionalized resin, such as a 2-chlorotrityl chloride resin loaded with hydrazine.[4][5]
Q4: What are the potential side reactions during the conversion of peptide hydrazides to acids?
A4: Potential side reactions include:
-
Oxidation of sensitive amino acids: Residues like Met, Cys, and Trp can be oxidized by strong oxidizing agents.[1]
-
Epimerization: The chiral integrity of the C-terminal amino acid can be compromised, although this is generally suppressed with the methods described.[1]
-
Aspartimide formation: Peptides containing Asp-Gly or Asp-Ser sequences can be prone to the formation of aspartimide, especially under acidic or basic conditions.[6]
-
Intramolecular cyclization: Amino acids like Asp, Asn, and Gln at the C-terminus may lead to unproductive intramolecular cyclization products.[2]
Troubleshooting Guides
Problem 1: Low Yield of Peptide Acid
| Potential Cause | Suggested Solution |
| Incomplete Oxidation (Oxone Method) | - Ensure an adequate excess of Oxone is used (typically 5 equivalents).[1] - Increase the reaction time or temperature (e.g., 37°C for 30 minutes).[1] - Confirm the quality and activity of the Oxone reagent. |
| Incomplete Azidation | - Perform the reaction at a low temperature (-10°C to -20°C) to ensure the stability of the azide intermediate.[2][4] - Maintain acidic conditions (pH 3-4) during the addition of sodium nitrite.[2] |
| Inefficient Thiolysis | - Use a sufficient concentration of β-mercaptoethanol (BME). - For certain C-terminal residues like Isoleucine (Ile) and Proline (Pro), a longer reaction time may be necessary for complete conversion.[1] |
| Peptide Precipitation | - If the peptide is insoluble in the reaction buffer, consider adding a denaturant like Guanidinium chloride (Gn·HCl) to the reaction mixture.[1] |
| Peptide Adsorption to Labware | - Use low-adsorption microcentrifuge tubes and pipette tips. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Oxidized Side Products (Oxone Method) | - If your peptide contains oxidation-sensitive residues (Met, Cys, Trp), switch to the milder azidation-thiolysis method.[1] |
| Unreacted Peptide Hydrazide | - Optimize reaction conditions (time, temperature, reagent excess) to drive the reaction to completion. - Purify the final product using preparative High-Performance Liquid Chromatography (HPLC).[1] |
| Side-Chain Modification | - For peptides with a C-terminal Glutamic acid (Glu), intramolecular anhydride formation can occur. Using trifluoroacetic acid (TFA) for the azidation step might suppress this, but can also lead to other side reactions like Curtius rearrangement.[1] |
| Cleavage-Related Impurities | - During the initial peptide hydrazide synthesis, ensure the use of appropriate scavengers in the cleavage cocktail to prevent side reactions like the formation of homoserine lactone from C-terminal methionine.[6] |
Experimental Protocols
Protocol 1: Synthesis of Peptide Acid via Oxone Oxidation
-
Dissolution: Dissolve the crude peptide hydrazide in a 1:1 mixture of acetonitrile (CH₃CN) and water.
-
Oxidation: Add 5 equivalents of Oxone to the peptide solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1]
-
Quenching & Purification: Quench the reaction and purify the crude peptide acid by preparative HPLC.
Protocol 2: Synthesis of Peptide Acid via Azidation and BME Treatment
-
Dissolution: Dissolve the crude peptide hydrazide in a buffer containing 6 M Gn·HCl and 0.1 M phosphate at pH 3.[1]
-
Azidation: Cool the solution to -10°C and add a 10% (w/w) aqueous solution of sodium nitrite (NaNO₂). Allow the reaction to proceed for 30 minutes at -10°C.[1]
-
Thiolysis: Add a phosphate buffer (0.1 M, pH 7) containing 6 M Gn·HCl and 0.2 M β-mercaptoethanol (BME).
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Purification: Purify the crude peptide acid by preparative HPLC.
Data Presentation
Table 1: Comparison of Methods for Peptide Acid Synthesis from Hydrazides
| Method | Reagents | Typical Reaction Time | Compatibility with Oxidation-Prone Residues (Met, Cys, Trp) | Reported Isolated Yields |
| Oxone Oxidation | Oxone | 30 minutes | No[1] | 32%[1] |
| Azidation-Thiolysis | 1. NaNO₂, acidic buffer 2. β-mercaptoethanol (BME) | ~1 hour | Yes[1] | Varies, generally good |
Visualizations
Caption: Workflow for peptide acid synthesis from hydrazides.
Caption: Troubleshooting logic for low peptide acid yield.
References
- 1. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Synthesis of 2-(2'-N-Boc-hydrazino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2'-N-Boc-hydrazino)benzoic acid.
Experimental Protocols
A reliable two-step synthesis for this compound involves the initial formation of 2-hydrazinobenzoic acid from 2-aminobenzoic acid (anthranilic acid), followed by the protection of the hydrazine group with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride
This protocol is adapted from established procedures for the diazotization of anthranilic acid and subsequent reduction.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, suspend 2-aminobenzoic acid in deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the suspension, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution.[1]
-
Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of diazotization.
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium sulfite and sodium hydroxide in water and cool it to -5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for several hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 2-hydrazinobenzoic acid hydrochloride.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of this compound
This protocol is adapted from procedures for the Boc-protection of a similar compound, 4-hydrazinobenzoic acid.[2][3]
Materials:
-
2-Hydrazinobenzoic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Boc Protection:
-
Dissolve 2-hydrazinobenzoic acid hydrochloride in a mixture of 1,4-dioxane and 1 M NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the solution and stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Reduce the volume of the reaction mixture under reduced pressure.
-
Acidify the remaining aqueous solution with 1 M HCl to a pH of 2-3 to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). The expected purity should be ≥ 95% as determined by HPLC.[4]
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Step 1 | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating complete reaction.[1] |
| Decomposition of the diazonium salt. | The diazonium salt is unstable at higher temperatures. Maintain strict temperature control and use the diazonium salt solution immediately after preparation.[5] | |
| Inefficient reduction of the diazonium salt. | Ensure the correct stoichiometry of the reducing agent (sodium sulfite). The pH of the reduction mixture is also critical and should be controlled. | |
| Formation of a Dark-Colored Byproduct | Azo coupling side reactions. | Maintain a low temperature and acidic conditions during diazotization to minimize the formation of colored azo compounds. |
| Formation of phenolic impurities. | Avoid warming the acidic diazonium salt solution, as this can lead to hydrolysis to form 2-hydroxybenzoic acid (salicylic acid).[6] | |
| Low Yield in Step 2 (Boc Protection) | Incomplete reaction. | Ensure the use of a slight excess of di-tert-butyl dicarbonate. Monitor the reaction by TLC until the starting material is consumed. |
| Hydrolysis of the Boc group. | The Boc group is sensitive to strong acidic conditions. Avoid excessive acidification during the work-up. | |
| Product is Difficult to Purify | Presence of unreacted 2-hydrazinobenzoic acid. | Optimize the Boc-protection reaction conditions to drive the reaction to completion. Consider purification by column chromatography if recrystallization is ineffective. |
| Presence of di-Boc protected byproduct. | Use of a large excess of Boc anhydride can sometimes lead to the formation of a di-protected product. Use the recommended stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the diazotization of 2-aminobenzoic acid?
A1: The most critical parameter is temperature. The reaction should be carried out at 0-5 °C to prevent the decomposition of the highly unstable diazonium salt.[1][5] It is also important to use a slight excess of sodium nitrite to ensure complete conversion of the starting amine, which can be verified with a starch-iodide paper test.
Q2: My diazonium salt solution is turning dark brown/black. What is happening?
A2: The formation of a dark color often indicates decomposition of the diazonium salt and potential side reactions, such as azo coupling, which can produce colored impurities. This is typically caused by an increase in temperature. Ensure your cooling bath is efficient and that the sodium nitrite solution is added slowly to control the exothermic reaction.
Q3: What are the potential impurities I should look for in my final product?
A3: Common impurities can originate from both steps of the synthesis. From Step 1, you might have unreacted 2-aminobenzoic acid or 2-hydrazinobenzoic acid. Side reactions can introduce 2-hydroxybenzoic acid (salicylic acid) or azo compounds. From Step 2, incomplete reaction can leave unreacted 2-hydrazinobenzoic acid. While less common with controlled stoichiometry, a di-Boc protected hydrazine is also a potential impurity. Impurity profiling can be effectively performed using HPLC and NMR.[7]
Q4: Can I use a different reducing agent for the conversion of the diazonium salt to the hydrazine?
A4: Yes, other reducing agents like tin(II) chloride in concentrated HCl are commonly used for the reduction of diazonium salts to arylhydrazines.[8] However, the workup procedure may be more complex due to the presence of tin salts. Sodium sulfite is often preferred for its cleaner reaction profile in many cases.
Q5: How stable is the final product, this compound?
A5: The final product is a brown solid that should be stored at 0-8 °C.[4] The Boc protecting group is stable under neutral and basic conditions but can be cleaved under acidic conditions. Therefore, prolonged exposure to strong acids should be avoided during storage and subsequent reactions.
Visualizing the Synthesis and Impurity Formation
To aid in understanding the reaction, the following diagrams illustrate the synthetic workflow and the potential pathways for impurity formation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common impurity formation pathways from the diazonium salt intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. soeagra.com [soeagra.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 2-(2'-N-Boc-hydrazino)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2'-N-Boc-hydrazino)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this class of compounds are:
-
Recrystallization: Ideal for obtaining high-purity crystalline solids. The choice of solvent is critical and depends on the specific derivative.[1][2]
-
Flash Column Chromatography: Widely used for separating the desired product from unreacted starting materials and byproducts on a preparative scale.[3]
-
Acid-Base Extraction: An effective workup procedure to remove acidic or basic impurities before further purification. The carboxylic acid moiety allows for extraction into a basic aqueous layer.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for achieving very high purity, especially for small-scale purifications or when dealing with difficult-to-separate impurities.[3]
Q2: How do I choose an appropriate solvent for recrystallization?
A2: A suitable recrystallization solvent should fully dissolve your compound at an elevated temperature (near the solvent's boiling point) but provide poor solubility at room temperature or below, allowing the product to crystallize upon cooling.[4] For N-Boc-hydrazinobenzoic acid derivatives, common solvent systems include ethyl acetate/hexanes and acetone/water.[5][6] It is recommended to perform small-scale solvent screening to find the optimal system for your specific derivative.
Q3: What are the typical impurities I might encounter after synthesizing a this compound derivative?
A3: Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding 2-hydrazinobenzoic acid.
-
Excess Reagents: For example, di-tert-butyl dicarbonate (Boc₂O).
-
Byproducts: Formation of di-Boc protected hydrazine or other side-reaction products.[7]
-
Degradation Products: Premature cleavage of the Boc-protecting group can occur if the compound is exposed to strong acidic conditions.[8]
Q4: Can the Boc group be cleaved during purification?
A4: Yes, the tert-butyloxycarbonyl (Boc) group is sensitive to acid.[9] Accidental deprotection can occur during:
-
Acidic Workup: Using strong acids to adjust the pH.
-
Chromatography: On untreated silica gel (which is slightly acidic) or when using acidic mobile phase additives like trifluoroacetic acid (TFA).[8][10] While TFA is common in reverse-phase HPLC, its use should be carefully considered if the Boc-protected compound is the final product.[3]
Troubleshooting Guide
Problem 1: My product is an oil or fails to crystallize during recrystallization.
-
Possible Cause: Too much solvent was used, or the chosen solvent system is not optimal.[1]
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product.[11]
-
If that fails, slowly evaporate some of the solvent to increase the concentration of the compound and attempt to cool and crystallize again.
-
If the product remains oily, it may be impure. Purify the crude material using column chromatography first and then attempt recrystallization.
-
Problem 2: I see multiple spots on TLC after column chromatography.
-
Possible Cause 1: Co-elution of the product with an impurity.
-
Solution 1: Adjust the polarity of the mobile phase. A shallower gradient or a less polar solvent system may improve separation. Refer to the table below for starting conditions.
-
Possible Cause 2: On-column degradation. The acidic nature of silica gel may be causing the Boc group to partially cleave.
-
Solution 2:
-
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), before packing the column.
-
Incorporate a small percentage of triethylamine into the mobile phase to prevent degradation during elution.
-
Problem 3: The yield after purification is very low.
-
Possible Cause 1: Product loss during aqueous extractions. The product may have some solubility in the aqueous phase, especially if emulsions form.
-
Solution 1: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent. Combine all organic layers. To break emulsions, you can add brine (saturated NaCl solution).[6]
-
Possible Cause 2: Premature crystallization during hot filtration (in recrystallization).
-
Solution 2: Use a heated or insulated funnel and pre-heat it with hot solvent before filtering your dissolved crude product. This prevents the temperature from dropping and the product from crashing out on the filter paper.[4]
Data Presentation
Table 1: Recommended Starting Conditions for Flash Column Chromatography
| Stationary Phase | Typical Eluent System (v/v) | Compound Polarity Suitability |
| Normal Phase Silica Gel | Ethyl Acetate / Hexanes (e.g., 20:80 to 50:50) | Moderately polar compounds |
| Normal Phase Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5)[3] | More polar compounds |
| Reverse Phase C18 Silica | Acetonitrile / Water (with optional 0.1% TFA*) | Wide range of polarities |
*Use of TFA may cause Boc deprotection. Use with caution if the Boc-protected compound is the desired product.[3][8]
Table 2: Common Recrystallization Solvent Systems
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent) | Procedure Notes |
| Ethyl Acetate | Hexanes[6] | Dissolve in minimum hot ethyl acetate, then add hexanes until cloudy. Reheat to clarify and cool slowly. |
| Acetone | Water[5] | Dissolve in minimum hot acetone, then add water dropwise until persistent cloudiness appears. Reheat and cool. |
| Water | N/A | Benzoic acid itself is sparingly soluble in cold water but much more soluble in hot water.[11] This may work for some derivatives. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). If solubility is low, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack the column, ensuring no air bubbles are trapped.
-
Loading: Carefully load the prepared sample onto the top of the packed silica bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexanes/ethyl acetate system) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the product when hot but not when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[1][2]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. prepchem.com [prepchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. westfield.ma.edu [westfield.ma.edu]
Thermal deprotection of N-Boc groups as an alternative to acid cleavage
Welcome to the technical support center for the thermal deprotection of N-Boc (tert-butyloxycarbonyl) groups. This resource is designed for researchers, scientists, and drug development professionals seeking an alternative to traditional acid-catalyzed cleavage. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the thermal deprotection of N-Boc groups, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
-
Question: My thermal N-Boc deprotection is sluggish or not reaching completion. What are the likely causes and how can I improve the outcome?
Answer: Incomplete or slow thermal deprotection can be due to several factors:
-
Insufficient Temperature: The reaction temperature may be too low for the specific substrate. The thermal lability of the N-Boc group is dependent on the nature of the amine it is protecting.[1]
-
Substrate Electronic Effects: Electron-withdrawing groups on the molecule can increase the stability of the N-Boc group, requiring higher temperatures for cleavage. Conversely, electron-donating groups can facilitate deprotection.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar, high-boiling point solvents are generally more effective.[2][3]
-
Steric Hindrance: A sterically hindered N-Boc group may require more thermal energy to be removed.
Recommended Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.
-
Optimize Solvent: If the reaction is in a lower-boiling solvent, consider switching to a higher-boiling one such as DMF, DMSO, or toluene. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have also been shown to be effective, sometimes even at reflux temperatures.[3]
-
Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction, often leading to complete deprotection in a much shorter time frame.[3]
-
Continuous Flow Conditions: For substrates that are thermally sensitive with prolonged heating, continuous flow setups can be employed where the substrate is exposed to high temperatures for a very short residence time.[2][4]
-
Issue 2: Observation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture after thermal deprotection. What are these and how can I minimize their formation?
Answer: High temperatures can sometimes lead to side reactions. Common side products and their causes include:
-
Elimination Products: For substrates with sensitive functional groups, high temperatures may induce elimination reactions.[5]
-
Racemization: Chiral centers, particularly α-carbons of amino acids, can be susceptible to racemization at elevated temperatures.[5]
-
Urea Formation: In some cases, the isocyanate intermediate formed during the thermolysis can react with the deprotected amine to form urea byproducts.
Recommended Solutions:
-
Lower the Temperature and Extend Reaction Time: If side reactions are observed, reducing the temperature and accepting a longer reaction time may be a viable trade-off.
-
Solvent-Free Conditions: In some instances, performing the reaction neat (solvent-free) at a high temperature for a short duration can provide the desired product cleanly.
-
Use of Additives: While the goal of thermal deprotection is often to avoid reagents, in some challenging cases, the addition of a catalytic amount of a mild acid or base might facilitate the reaction at a lower temperature, thus minimizing side product formation.
-
Issue 3: Substrate Decomposition
-
Question: My starting material or product appears to be decomposing under the thermal deprotection conditions. What can I do?
Answer: Thermal stability is a key consideration for this method. If your compound is not stable at the required deprotection temperature, this method may not be suitable.
Recommended Solutions:
-
Continuous Flow Chemistry: As mentioned previously, continuous flow reactors allow for precise control over reaction time and temperature, minimizing the exposure of the substrate to harsh conditions.[2][4] This can be an excellent solution for thermally labile compounds.
-
Alternative Non-Acidic Methods: If thermal deprotection is not feasible, consider other mild, non-acidic deprotection methods such as using zinc bromide or other Lewis acids.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary advantage of thermal N-Boc deprotection over traditional acid cleavage? A1: The main advantage is the avoidance of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] This makes thermal deprotection ideal for substrates containing acid-sensitive functional groups. It also simplifies the work-up procedure as there is no need to neutralize and remove acidic reagents. The byproducts of thermal deprotection are volatile (isobutylene and carbon dioxide), which are easily removed.[5]
-
Q2: What is the general temperature range for thermal N-Boc deprotection? A2: The temperature required can vary widely depending on the substrate and reaction conditions, but typically ranges from 100 °C to 250 °C.[2][5] Some reactive substrates may undergo deprotection at lower temperatures, while more stable ones may require the higher end of this range.
-
Q3: Can thermal deprotection be selective for one N-Boc group over another in a poly-protected molecule? A3: Yes, selectivity can often be achieved by carefully controlling the temperature. N-Boc groups on different types of amines (e.g., aryl vs. alkyl) can have different thermal labilities, allowing for selective removal.[2]
-
Q4: Is it possible to perform thermal deprotection in the presence of other protecting groups? A4: Yes, one of the benefits of this method is its potential for orthogonality with other protecting groups. Groups that are stable to high temperatures but labile to acid (e.g., some silyl ethers) or hydrogenation (e.g., Cbz) can remain intact during thermal Boc deprotection.
-
Q5: How do I monitor the progress of a thermal deprotection reaction? A5: The reaction can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will have a different retention factor (Rf) on a TLC plate (usually lower) and a different retention time and mass in LC-MS compared to the starting material.
Data Presentation
Comparison of Thermal vs. Acidic N-Boc Deprotection
| Parameter | Thermal Deprotection | Acidic Deprotection (TFA/DCM) |
| Reagents | Heat (and solvent) | Trifluoroacetic Acid, Dichloromethane |
| Temperature | 100 - 250 °C | 0 °C to Room Temperature |
| Reaction Time | Minutes to several hours | 30 minutes to a few hours |
| Byproducts | Isobutylene, Carbon Dioxide (volatile) | tert-butyl cation, CO2, TFA salts |
| Work-up | Simple evaporation of solvent | Neutralization, extraction, salt removal |
| Compatibility | Good for acid-sensitive substrates | Risk of cleaving other acid-labile groups |
| Side Reactions | Racemization, elimination at high temps | tert-butylation of nucleophilic residues |
Thermal Deprotection Conditions for Various Substrates
| Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc Aniline | TFE | 240 | 30 min | 93 | [2] |
| N-Boc Phenethylamine | TFE | 240 | 30 min | 44 | [2] |
| N-Boc Indole | TFE | 150 | 1 h | 98 | [2] |
| N-Boc-4-chloroaniline | TFE | 150 (Microwave) | 1 h | 80 | [3] |
| N-Boc-L-Alanine | Water | 100 | 12 min | Quantitative | [1] |
Experimental Protocols
General Protocol for Thermal Deprotection in a High-Boiling Solvent (Batch)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-Boc protected amine (1 equivalent) in a suitable high-boiling solvent (e.g., DMF, DMSO, or toluene) to a concentration of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) using an oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude amine can be used directly or purified by standard techniques such as chromatography or crystallization.
General Protocol for Thermal Deprotection using Continuous Flow
-
System Setup: A solution of the N-Boc protected amine in a suitable solvent (e.g., methanol, TFE) is prepared at a known concentration.[2] This solution is then loaded into a syringe pump connected to a heated flow reactor.
-
Reaction: The solution is pumped through the heated reactor at a specific flow rate to achieve the desired residence time at the set temperature (e.g., 240 °C).[2]
-
Collection: The output from the reactor is collected in a cooled flask.
-
Analysis and Work-up: The collected solution containing the deprotected amine is analyzed by LC-MS to determine conversion. The solvent can then be removed in vacuo to yield the product.
Visualizations
Caption: Comparison of thermal and acidic N-Boc deprotection pathways.
Caption: Workflow for a typical batch thermal N-Boc deprotection experiment.
Caption: Troubleshooting decision tree for thermal N-Boc deprotection.
References
Technical Support Center: Monitoring Boc Deprotection Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring the progress of Boc (tert-butyloxycarbonyl) deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a Boc deprotection reaction?
The progress of a Boc deprotection reaction is typically monitored by observing the consumption of the starting material and the appearance of the deprotected amine product. The most common analytical techniques for this are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Q2: How do I use Thin Layer Chromatography (TLC) to monitor the reaction?
TLC is a quick and straightforward method to qualitatively assess the progress of your reaction. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower retention factor (Rf) on a silica gel TLC plate.[2] You should see the spot corresponding to your starting material diminish over time, while a new, lower spot corresponding to your product appears.[1][3] A co-spot, where the reaction mixture is spotted on top of the starting material, can help to confirm the disappearance of the starting material.
Q3: What should I look for when monitoring the reaction with LC-MS?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring Boc deprotection. You should look for the disappearance of the peak corresponding to the mass of your Boc-protected starting material and the simultaneous appearance of a new peak corresponding to the mass of your deprotected product.[1][4] The deprotected product will typically have a shorter retention time due to its increased polarity.
Q4: Can I use NMR spectroscopy to monitor the reaction?
Yes, ¹H NMR and ¹³C NMR spectroscopy are excellent quantitative methods for confirming Boc deprotection. In ¹H NMR, the most telling sign of a complete reaction is the disappearance of the characteristic singlet peak of the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm. In ¹³C NMR, you should look for the disappearance of the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm).[5]
Q5: My reaction appears to be incomplete. What are the common causes and solutions?
Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low. You can try increasing the acid concentration (e.g., from 20% TFA in DCM to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[6][7]
-
Inadequate Reaction Time or Temperature: The reaction may need more time to go to completion. Continue to monitor the reaction at regular intervals.[8] Gentle warming can sometimes accelerate a sluggish reaction, but be cautious as this may also promote side reactions.[7][8]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[8] In such cases, more forcing conditions like a higher acid concentration or longer reaction time may be necessary.[6]
Q6: I am observing unexpected byproducts. What could they be and how can I prevent them?
The most common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated during the deprotection.[6][9] This is particularly problematic for molecules containing electron-rich aromatic rings or other nucleophilic functional groups.[9] To prevent this, it is highly recommended to use a "scavenger" in the reaction mixture.[6][8] Common scavengers include triisopropylsilane (TIS), anisole, or water, which act by trapping the tert-butyl cation.[6][7] Another potential byproduct is the trifluoroacetylation of the deprotected amine when using trifluoroacetic acid (TFA).[6] This can be minimized by ensuring the complete removal of TFA during the workup, for instance, by co-evaporation with toluene.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Starting material spot/peak persists | Incomplete reaction; Insufficient acid strength or concentration; Short reaction time.[3] | Extend the reaction time and continue monitoring.[3] Increase the acid concentration (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).[3] |
| Multiple spots/peaks observed | Formation of byproducts (e.g., t-butylation).[8] | Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture.[6][7] |
| Product spot/peak is faint or absent | The product may be highly polar and sticking to the baseline (TLC) or not eluting properly (LC). The product may be unstable under the reaction or workup conditions. | For TLC, try a more polar mobile phase and consider adding a small amount of acid or base to the eluent. For LC-MS, adjust the mobile phase composition. Re-evaluate the stability of your product under strong acidic conditions. |
| NMR spectrum shows broad peaks after workup | Residual acid (e.g., TFA) can cause broadening of signals, especially for the amine proton.[10] | Ensure complete removal of the acid by co-evaporation with a suitable solvent like toluene or DCM.[6][7][10] Neutralize the product by washing with a mild base during workup if the compound is stable.[6] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture.
-
TLC Plate Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture aliquot, and a co-spot (reaction mixture spotted over the starting material).
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).[1]
-
Visualization: Visualize the spots using a suitable method, such as UV light (if the compounds are UV active) or a chemical stain like ninhydrin (which is excellent for detecting primary amines) or potassium permanganate.[3][11]
-
Analysis: Observe the disappearance of the starting material spot and the appearance of a new, more polar product spot (lower Rf). The reaction is complete when the starting material spot is no longer visible.[1]
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Sample Preparation: At different time intervals, take a small sample from the reaction mixture and quench it with a suitable solvent (e.g., dilute with methanol or acetonitrile/water).[4]
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system.
-
Data Analysis: Monitor the chromatogram for the peak corresponding to the starting material and the new peak for the product. Confirm the identity of these peaks by their mass-to-charge ratio (m/z) in the mass spectrum.[4] The reaction is considered complete when the peak for the starting material is no longer detectable.
Protocol 3: Confirmation of Boc Deprotection by ¹H NMR
-
Workup: Once the reaction is deemed complete by TLC or LC-MS, perform an appropriate workup to remove the acid and isolate the crude product. This may involve evaporation of the solvent and excess acid, followed by an aqueous workup with a mild base if the product is stable.[6]
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: The primary indicator of complete deprotection is the complete disappearance of the singlet peak around 1.4-1.5 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protecting group.[5]
Visual Workflows
Caption: A flowchart illustrating the general workflow for monitoring a Boc deprotection reaction.
Caption: A decision-making flowchart for troubleshooting common issues during Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of hydrazine derivatives in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Hydrazine derivatives are a versatile class of reagents in organic synthesis, prized for their utility in constructing a wide array of molecular architectures. Their applications span from the synthesis of vital heterocyclic scaffolds to the formation of carbon-carbon bonds and selective reductions. This guide provides a comparative analysis of the performance of common hydrazine derivatives—namely arylhydrazines, acylhydrazides, and sulfonylhydrazides—in key organic transformations. The information presented herein is supported by experimental data collated from the literature to aid researchers in selecting the optimal reagent for their synthetic endeavors.
I. Heterocycle Synthesis: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles, a core scaffold in many pharmaceuticals, is a hallmark application of hydrazine derivatives. The Knorr pyrazole synthesis, the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a widely employed method. The choice of the hydrazine substituent significantly impacts reaction efficiency and regioselectivity.
Comparative Performance in Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% | [1][2] |
| Phenylhydrazine | 1,3-Diketones | N,N-Dimethylacetamide | Room Temperature | 59-98% | [3] |
| Phenylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Ethanol | Ambient Temperature | 74-77% | [1][4] |
| Methylhydrazine | 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | Room Temperature | 78% (79:21 regioisomeric ratio) | [5] |
| Methylhydrazine | 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Hexafluoroisopropanol (HFIP) | Room Temperature | 85% (97:3 regioisomeric ratio) | [5] |
| Acylhydrazides | Not extensively reported for Knorr-type pyrazole synthesis | - | - | - | - |
| Sulfonylhydrazides (Tosylhydrazide) | Not typically used in Knorr-type synthesis; used to generate diazo compounds for cycloadditions | - | - | - | [3] |
Key Observations:
-
Arylhydrazines , particularly phenylhydrazine, are highly effective for the synthesis of a wide range of pyrazoles, often providing high to excellent yields.[1][2][3]
-
Alkylhydrazines , such as methylhydrazine, are also utilized, though regioselectivity can be a challenge with unsymmetrical dicarbonyls. The use of highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity.[5]
-
Acylhydrazides are less commonly employed in the classical Knorr synthesis for pyrazoles.
-
Sulfonylhydrazides , like tosylhydrazide, are precursors to diazo compounds and are used in [3+2] cycloaddition reactions to form pyrazoles, which is a different synthetic approach.[3]
II. Carbon-Carbon Bond Formation: Radical Approaches
Monosubstituted hydrazine derivatives have emerged as valuable precursors for carbon-centered radicals, enabling various C-C bond-forming reactions.[6][7] Upon oxidation, these derivatives extrude dinitrogen to generate radicals that can participate in reactions like alkene difunctionalization and cascade cyclizations.
Comparative Performance in Alkene Difunctionalization
| Hydrazine Derivative | Alkene Substrate | Oxidant/Catalyst | Reaction Type | Yield (%) | Reference |
| Arylhydrazines | Styrenes | O2, Base | Hydroxylation/Acylation | Good to Excellent | [6] |
| Carbazates | 1,1-Disubstituted Alkenes | FePc, O2 | Hydroxyl-acylation | 47-82% | [6][8] |
| Acylhydrazides | Imines | TBHP, Cu(OAc)2 | C-acylation of hydrazones | Moderate | [6] |
Key Observations:
-
Arylhydrazines can be used to generate aryl radicals for alkene functionalization.[6]
-
Carbazates are effective in the hydroxyl-acylation of alkenes, providing moderate to good yields.[6][8]
-
Acylhydrazides serve as precursors to acyl radicals, which can be trapped by imines in C-C bond-forming reactions.[6]
III. Reduction of Carbonyl Compounds
Hydrazine and its derivatives are fundamental reagents for the reduction of aldehydes and ketones to the corresponding alkanes, most notably in the Wolff-Kishner reduction. Modifications of this reaction offer milder conditions.
Comparative Performance in Carbonyl Reduction
| Hydrazine Derivative | Carbonyl Substrate | Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | β-(p-phenoxybenzoyl)propionic acid | NaOH, Ethylene Glycol | 200 °C | 95% (Huang-Minlon modification) | [9] |
| Hydrazine Hydrate | Acetophenone | NaOEt, Ethanol | Heat | Not specified | [10] |
| Tosylhydrazide | 5α-androstan-17β-ol-3-one | NaBH4, Methanol | Reflux | Not specified | [11] |
Key Observations:
-
The Wolff-Kishner reduction , using hydrazine hydrate under strongly basic conditions and high temperatures, is a powerful method for the deoxygenation of aldehydes and ketones.[9][10] The Huang-Minlon modification, which involves distilling off water, can significantly improve yields and shorten reaction times.[9]
-
Tosylhydrazide , in what is known as the Caglioti reaction, offers a much milder alternative.[11] The intermediate tosylhydrazone can be reduced with sodium borohydride under refluxing methanol, avoiding the harsh basic conditions of the traditional Wolff-Kishner reduction.[11]
IV. Experimental Protocols
A. Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Phenylhydrazine and Dibenzoylmethane
This protocol describes a classic Knorr pyrazole synthesis.
Materials:
-
Phenylhydrazine
-
Dibenzoylmethane
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve dibenzoylmethane (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of phenylhydrazine (1 equivalent) in glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 1,3,5-triphenyl-1H-pyrazole.
B. Alkene Difunctionalization using a Carbazate
This protocol is a representative example of a radical-mediated C-C bond-forming reaction.
Materials:
-
1,1-Diphenylethylene
-
Benzyl carbazate
-
Iron(II) phthalocyanine (FePc)
-
Dichloromethane (DCM)
-
Oxygen (balloon)
Procedure:
-
To a solution of 1,1-diphenylethylene (1 equivalent) and benzyl carbazate (1.2 equivalents) in dichloromethane, add a catalytic amount of iron(II) phthalocyanine.
-
Purge the reaction vessel with oxygen and maintain an oxygen atmosphere using a balloon.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
C. Reduction of Acetophenone via the Wolff-Kishner Reaction (Huang-Minlon Modification)
This protocol outlines a robust method for the deoxygenation of a ketone.
Materials:
-
Acetophenone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 equivalent), diethylene glycol, and potassium hydroxide (4 equivalents).
-
Add hydrazine hydrate (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 1 hour.
-
Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the internal temperature reaches 200 °C.
-
Return the apparatus to a reflux setup and continue to heat at 200 °C for an additional 3 hours.
-
Cool the reaction mixture, dilute with water, and extract the product with ether.
-
Wash the combined organic extracts, dry over anhydrous sulfate, and remove the solvent under reduced pressure to yield ethylbenzene.
V. Visualizing Reaction Pathways
A. Knorr Pyrazole Synthesis Workflow
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Stability Showdown: A Comparative Guide to Hydrazone Linkers for Drug Release
For researchers, scientists, and drug development professionals, the choice of a linker in drug conjugates is a critical decision that profoundly influences therapeutic efficacy and safety. Among the array of cleavable linkers, hydrazones have garnered significant attention for their pH-sensitive nature, enabling targeted drug release in the acidic microenvironments of tumors or within cellular compartments. This guide provides an objective comparison of hydrazone bond stability with other alternatives, supported by experimental data, detailed protocols, and visual workflows to inform the rational design of next-generation drug delivery systems.
Hydrazone linkers are designed to remain stable at the physiological pH of the bloodstream (~7.4) but cleave to release their therapeutic payload under acidic conditions (pH 4.5-6.5), a hallmark of tumor tissues and intracellular compartments like endosomes and lysosomes.[1][2][3] This pH-dependent cleavage is crucial for site-specific drug release, minimizing off-target toxicity and maximizing the therapeutic window.[2] However, the stability of the hydrazone bond is not absolute and is influenced by several structural factors.
The chemical structure of the reacting carbonyl (aldehyde or ketone) and the hydrazine derivative significantly impacts the stability of the resulting hydrazone bond.[1] Aromatic hydrazones, for instance, tend to be more stable than their aliphatic counterparts due to resonance stabilization.[1][4] Furthermore, the electronic properties of substituents on the aromatic rings play a crucial role; electron-donating groups generally increase stability, while electron-withdrawing groups can render the hydrazone more susceptible to hydrolysis.[1] Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones, while still retaining their lability at lower pH.[1]
Quantitative Comparison of Linker Stability
The stability of a linker in systemic circulation and its cleavage efficiency at the target site are paramount for a successful drug conjugate. Premature payload release can lead to systemic toxicity, while inefficient cleavage can diminish therapeutic efficacy. The following tables summarize available quantitative data on the performance of different cleavable linkers.
Table 1: In Vitro Stability of Hydrazone Linkers at Different pH Values
| Hydrazone Type | Precursors | pH | Half-life (t½) | Reference |
| Aliphatic Hydrazone | Aliphatic Aldehyde + Acyl Hydrazide | 5.5 | < 2 min | [4] |
| Aromatic Hydrazone | Aromatic Aldehyde + Acyl Hydrazide | 7.4 | > 72 h | [4] |
| Aromatic Hydrazone | Aromatic Aldehyde + Acyl Hydrazide | 5.5 | > 48 h | [4] |
| Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid + Acyl hydrazone | 7.4 | > 24 h (6% hydrolysis) | [5] |
| Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid + Acyl hydrazone | 4.5 | < 24 h (97% release) | [5] |
| Phenylketone-derived Hydrazone | Phenylketone | Plasma (pH ~7.4) | ~2 days | [6] |
Note: Direct comparison of half-life values should be approached with caution due to variations in experimental conditions, conjugate constructs, and analytical methods across different studies.
Table 2: Comparative Plasma Stability of Different Cleavable Linkers
| Linker Type | ADC Model / Matrix | Stability Metric (Half-life, t½) | Reference |
| Hydrazone | Human Plasma | ~2-3 days | [7] |
| Disulfide | Human Plasma | Variable (dependent on steric hindrance) | [8] |
| Peptide (e.g., Val-Cit) | Human Plasma | Very High | [6] |
| β-Glucuronide | Human Plasma | High | [8] |
| Silyl Ether (Next-gen acid-labile) | Human Plasma | > 7 days | [6] |
Mechanisms and Experimental Workflows
The distinct mechanisms of drug release for different linkers are fundamental to their performance.
Caption: Acid-catalyzed cleavage mechanism for hydrazone linkers.
A robust experimental workflow is essential for validating the stability of hydrazone-linked conjugates.
Caption: General experimental workflow for assessing hydrazone stability.
A logical comparison highlights the key features of different linker technologies.
Caption: Logical comparison of different linker technologies.
Experimental Protocols
Detailed methodologies are crucial for reproducible research and accurate comparison of linker stability.
Protocol 1: HPLC-Based Assay for Determining Hydrazone Stability in Buffer
This protocol outlines a general method for assessing the stability of a hydrazone compound at different pH values using High-Performance Liquid Chromatography (HPLC).[1][9]
Materials and Reagents:
-
Hydrazone compound of interest
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate or citrate buffer at desired acidic pH (e.g., 5.5)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare a stock solution of the hydrazone compound in an appropriate organic solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mM).[9]
-
For each pH condition to be tested, dilute the stock solution into the respective buffer (pH 7.4 and pH 5.5) to a final concentration of, for example, 100 µM.[9]
-
Incubate the solutions at 37°C in a temperature-controlled environment.[9]
-
At predetermined time points, withdraw an aliquot of the sample.[10]
-
To stop the degradation, either immediately inject it into the HPLC system or quench the reaction by dilution in the mobile phase or with a suitable quenching agent.[10]
-
Analyze the samples by HPLC. Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.[10]
-
The percentage of the remaining compound at each time point is plotted to determine the stability profile and calculate the half-life of the hydrazone under the tested conditions.[1][10]
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a simulated physiological environment.[2][9]
Materials:
-
Test conjugate
-
Control conjugate (with a known stable linker)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Procedure:
-
Thaw the plasma at 37°C.[9]
-
Prepare a stock solution of the hydrazone compound in a minimal amount of organic solvent (e.g., DMSO). The final concentration of the organic solvent in the plasma should be low (e.g., <1%) to avoid protein precipitation.[9]
-
Spike the hydrazone stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM).[9]
-
Incubate the plasma sample at 37°C with gentle shaking.[9]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample (e.g., 50 µL).[9]
-
Sample Processing:
-
For LC-MS/MS analysis of free payload: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released payload.[2]
-
For ELISA-based quantification of intact conjugate: Use an antigen-coated plate to capture the ADC from the plasma samples.[2]
-
-
Analysis:
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload over time. Calculate the half-life (t½) of the conjugate in plasma.[2]
Conclusion
The stability of the linker is a cornerstone of designing safe and effective drug conjugates. Hydrazone linkers offer the advantage of pH-dependent payload release, a desirable feature for targeted cancer therapy.[2] However, their stability can be highly variable and is intricately linked to their chemical structure. As demonstrated, acylhydrazones and aromatic hydrazones generally exhibit greater stability at physiological pH compared to their aliphatic counterparts.[2][5] For applications requiring high plasma stability to minimize off-target effects, next-generation acid-labile linkers or enzyme-cleavable linkers like Val-Cit may represent a more advantageous approach.[6][11] A thorough understanding of these linker technologies, supported by robust experimental evaluation, is paramount for the design of safe and effective targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Acidic vs. Thermal N-Boc Deprotection Protocols
For researchers, scientists, and drug development professionals, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group from nitrogen atoms is a critical step in multi-step organic synthesis. The choice between acidic and thermal deprotection methodologies can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of these two protocols, supported by experimental data, to facilitate an informed decision for your specific synthetic needs.
Performance Comparison: Acidic vs. Thermal N-Boc Deprotection
The selection of an N-Boc deprotection strategy is contingent on the substrate's stability, the presence of other sensitive functional groups, and the desired scale of the reaction. The following table summarizes quantitative data from various studies to allow for a direct comparison of the two methods.
| Deprotection Method | Reagents/Conditions | Substrate Type | Reaction Time | Temperature | Yield (%) | Key Advantages | Disadvantages |
| Acidic | 20-50% TFA in DCM | N-Boc Amines | 0.5 - 4 hours | Room Temp. | High (>90%)[1][2] | Highly effective, volatile reagents for easy removal. | Corrosive, toxic, can cause t-butylation side reactions.[3] |
| 4M HCl in Dioxane | N-Boc Amino Acids & Peptides | 30 min - 4 hours[4][5] | Room Temp. | High (>90%)[4] | Cost-effective, readily available, can provide crystalline HCl salts. | Can be less selective, potential for chlorinated byproducts. | |
| Thermal | Boiling Water (100 °C) | Aromatic & Aliphatic Amines | 10 min - 2 hours | 100 °C | Quantitative[6][7] | "Green" method, no acid catalyst needed, fast for some substrates. | Limited solubility for non-polar substrates, may require high dilution. |
| Continuous Flow (MeOH or TFE) | Aryl & Alkyl Amines | 30 min | 240 °C | 88-93%[6][8] | High throughput, precise temperature control, avoids bulk heating.[8] | Requires specialized equipment, high temperatures may degrade sensitive substrates.[9] | |
| Continuous Flow (TFE) | N-Boc Imidazole | 20 min | 120 °C | >95%[8] | Rapid and clean for activated substrates. | Solvent can be expensive. | |
| Continuous Flow (TFE) | N-Boc Phenethylamine | 90 min | 240 °C | >94%[8] | Effective for less reactive substrates with longer residence time. | High energy input required. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and safe execution in the laboratory.
Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for N-Boc deprotection.[1]
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equiv.) in anhydrous DCM (to a final concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 0.5-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Acidic Deprotection with Hydrogen Chloride (HCl) in Dioxane
This method is a common alternative to TFA and often yields the hydrochloride salt of the amine.[4][5]
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) or use neat.
-
Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
A precipitate of the hydrochloride salt may form during the reaction.
-
Upon completion, the product can be isolated by filtration and washed with diethyl ether to remove any non-polar impurities.
Protocol 3: Thermal Deprotection in Boiling Water
This protocol offers a green and catalyst-free alternative for the deprotection of certain N-Boc protected amines.[6][7]
Materials:
-
N-Boc protected amine
-
Distilled water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
A mixture of the N-Boc protected amine (0.5 mmol) and distilled water (5 mL) is heated to reflux (100°C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC. Reaction times can range from 10 minutes to 2 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Thermal Deprotection in a Continuous Flow System
Continuous flow technology allows for rapid and efficient thermal deprotection at high temperatures.[8]
Materials and Equipment:
-
N-Boc protected amine
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
Continuous flow reactor system with a heated coil
-
HPLC pump
-
Back pressure regulator
Procedure:
-
Prepare a solution of the N-Boc protected amine in the chosen solvent (e.g., MeOH or TFE).
-
Pump the solution through the heated reactor coil at a defined flow rate to achieve the desired residence time.
-
The temperature of the reactor is maintained at a high temperature (e.g., 120-240 °C) to effect deprotection.[8]
-
The output from the reactor is cooled and collected.
-
The solvent can be removed under reduced pressure to yield the deprotected amine.
Visualizing the Mechanisms and Workflows
To better understand the underlying chemical transformations and experimental processes, the following diagrams are provided.
Reaction Mechanisms
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Caption: Proposed mechanism for thermal N-Boc deprotection.[9]
Experimental Workflows
Caption: General experimental workflow for acidic N-Boc deprotection.
Caption: Experimental workflow for batch thermal N-Boc deprotection.
Concluding Remarks
The choice between acidic and thermal N-Boc deprotection protocols is multifaceted and substrate-dependent. Acidic methods, particularly with TFA or HCl, are robust, well-established, and highly effective for a wide range of substrates. However, the potential for acid-catalyzed side reactions, such as t-butylation of sensitive functional groups, necessitates careful consideration and may require the use of scavengers.[3]
Thermal deprotection, especially using boiling water or continuous flow systems, presents a greener and often milder alternative, avoiding the use of corrosive and toxic acids.[6][8] While highly effective for certain substrates, thermal methods can be limited by substrate solubility and stability at elevated temperatures. The advent of continuous flow technology has significantly expanded the applicability of thermal deprotection, allowing for precise control over reaction conditions and enabling high-throughput synthesis.[8] Ultimately, the optimal method will be determined by a careful evaluation of the specific chemical transformation, the functional group tolerance of the substrate, and the available laboratory equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mcours.net [mcours.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Purity Assessment of 2-(2'-N-Boc-hydrazino)benzoic Acid: A Comparative Guide to Analytical Methods
The stringent purity requirements for pharmaceutical intermediates like 2-(2'-N-Boc-hydrazino)benzoic acid necessitate robust and reliable analytical methods for its quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound, complete with experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most suitable approach.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant technique for determining the purity of moderately polar organic compounds such as this compound. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Two primary RP-HPLC methods are proposed here, differing in the stationary phase chemistry, which can offer different selectivities for impurity separation.
-
Method 1: RP-HPLC with a C18 Column. This is a widely used and robust method providing excellent separation for a broad range of compounds based on hydrophobicity.
-
Method 2: RP-HPLC with a C8 Column. A C8 column has a shorter alkyl chain than a C18 column, making it less retentive. This can be advantageous for reducing analysis time and for eluting more polar impurities that might be strongly retained on a C18 column.
Alternative Analytical Methodologies
Beyond conventional HPLC, other techniques offer unique advantages for purity determination.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique known for its high throughput, allowing for the simultaneous analysis of multiple samples.[1][2] It serves as an excellent tool for rapid screening and can provide semi-quantitative or quantitative purity data through densitometric analysis.[3]
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR allows for the direct determination of purity against a certified internal standard without the need for a specific reference standard of this compound itself.[4][5] This technique is highly accurate and provides structural information that can be invaluable for impurity identification.[6][7]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors including the required accuracy, sample throughput, and available instrumentation. The table below provides a comparative summary of the discussed techniques.
| Parameter | RP-HPLC (C18 Column) | RP-HPLC (C8 Column) | HPTLC | qNMR |
| Principle | Reversed-phase partition chromatography | Reversed-phase partition chromatography | Normal-phase adsorption chromatography | Nuclear Magnetic Resonance spectroscopy |
| Typical Stationary Phase | Octadecylsilane (C18) bonded silica | Octylsilane (C8) bonded silica | Silica gel 60 F₂₅₄ | - |
| Instrumentation | HPLC system with UV detector | HPLC system with UV detector | HPTLC system with densitometer | NMR spectrometer |
| Sample Throughput | Sequential | Sequential | High | Low to Medium |
| Resolution | Very High | High | Good to High | High (for resolved signals) |
| Quantitation | Excellent | Excellent | Good (Quantitative with densitometry) | Excellent (Primary method) |
| Key Advantage | High resolution and sensitivity | Faster analysis for some compounds | High throughput, cost-effective | No need for an identical reference standard |
| Potential Limitation | Longer run times for highly retained impurities | Lower retention for non-polar impurities | Lower resolution compared to HPLC | Lower sensitivity for trace impurities |
Detailed Experimental Protocol: RP-HPLC with C18 Column
This section provides a detailed protocol for the primary recommended method for the purity assessment of this compound.
Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This provides a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Analysis
The purity of the sample is calculated based on the area percentage of the principal peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) × 100
Experimental Workflow Diagram
The logical flow of the HPLC analysis, from sample preparation to final purity calculation, is depicted in the following diagram.
Caption: General workflow for the HPLC purity assessment of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. ijirt.org [ijirt.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
The Efficacy of Hydrazine Linkers in Synthesized Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its therapeutic index, influencing both efficacy and safety. Among the various linker technologies, acid-labile linkers, particularly those based on hydrazine chemistry, have been instrumental in the development of ADCs. This guide provides an objective, data-driven comparison of drugs synthesized with different hydrazine linkers and other prevalent linker technologies, supported by experimental data and detailed methodologies.
Performance at a Glance: A Quantitative Comparison
The stability of a linker in systemic circulation and its efficiency of cleavage at the target site are paramount for a successful ADC. Premature payload release can lead to off-target toxicity, while inefficient cleavage can diminish therapeutic efficacy. The following tables summarize available quantitative data on the performance of different cleavable linkers.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Subtype/Example | ADC Model | Plasma Source | Stability Metric (Half-life, t½) | Reference(s) |
| Hydrazine (pH-Sensitive) | Phenylketone-derived | Not Specified | Human and Mouse | ~2 days | [1] |
| Generic Hydrazone | Auristatin E ADC | Human | 2.6 days | [2] | |
| Generic Hydrazone | Not Specified | Human (pH 7.0) | ~7.6 days (183 hours) | [2] | |
| Generic Hydrazone | Not Specified | Human (pH 5.0) | 4.4 hours | [2] | |
| Dipeptide (Enzyme-Cleavable) | Valine-Citrulline (Val-Cit) | Not Specified | Human | ~230 days | [2] |
| Valine-Citrulline (Val-Cit) | Generic | Rat | Good stability, but susceptible to cleavage | [2] | |
| Valine-Alanine (Val-Ala) | Generic | Not Specified | More stable than Val-Cit in mouse plasma | [3] | |
| Disulfide (Redox-Sensitive) | SPDB | DM4 ADC | Not Specified | Longer than SPP | [3] |
| Disulfide at K149C | DM1 ADC | Not Specified | >50% drug remained after 7 days | [4] | |
| Silyl Ether (pH-Sensitive) | Diisopropyl silyl ether | MMAE ADC | Human | >7 days | [5] |
| β-Glucuronide (Enzyme-Cleavable) | MAC Glucuronide Linker-2 | MMAE ADC | Not Specified | High stability | [6] |
Note: Direct comparison of half-life values should be approached with caution due to variations in experimental conditions, ADC constructs, and analytical methods across different studies.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Model (Antibody-Payload) | Cell Line | IC50 Value (pM) | Reference(s) |
| Dipeptide (Val-Cit) | Trastuzumab-MMAE | HER2+ | 14.3 | [3] |
| cBu-Cit-PABC-ADC | Not Specified | Potent antiproliferation | [3] | |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | HER2+ | 8.8 | [3] |
| Sulfatase-cleavable | Generic | HER2+ | 61 and 111 | [3] |
| Non-cleavable | Generic | HER2+ | 609 | [3] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models
| Linker Type | ADC Model | Animal Model | Efficacy Outcome | Reference(s) |
| Hydrazine | Gemtuzumab ozogamicin (Mylotarg) | Not Specified | Lower Maximum Tolerated Dose (MTD) compared to Val-Cit | [2] |
| Disulfide (Improved) | aCD22-cal ADC | CD22+ non-Hodgkin lymphoma | Tumor regression at ≥3 mg/kg | [7] |
| Dipeptide (Val-Cit) | cBu-Cit linker ADC | Not Specified | Greater tumor suppression than Val-Cit at 3 mg/kg | [3] |
| Dipeptide (Val-Ala-Gly) | Trastuzumab-DM1 (DAR 8) | Ovarian cancer mouse model | Higher tumor volume reduction than Kadcyla® (DAR 3.5) | |
| β-Glucuronide | cAC10-β-glucuronide-MMAE | Lymphoma Xenograft | Complete tumor regression at 0.1-0.3 mg/kg | [6] |
Mechanisms of Action and Experimental Workflows
The distinct cleavage mechanisms of these linkers are fundamental to their function. The following diagrams illustrate these processes and the workflows for their evaluation.
Signaling Pathways of Common Payloads
Hydrazine linkers are frequently paired with highly potent cytotoxic agents such as calicheamicin and doxorubicin. Understanding their downstream signaling pathways is crucial for evaluating the overall efficacy of the ADC.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of ADC efficacy.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the ADC and the rate of premature drug release in a simulated physiological environment.
Workflow:
Methodology:
-
Preparation: Prepare ADC stock solutions in an appropriate buffer.
-
Incubation: Incubate the ADC sample in plasma (e.g., human, mouse, rat) at a concentration of 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, quench the reaction by placing the sample on ice. Separate the ADC from the plasma proteins, often using immuno-affinity capture methods.
-
Analysis:
-
Quantify Free Payload: Analyze the plasma supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.
-
Determine DAR: Measure the amount of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA) to calculate the degree of drug loss and the drug-to-antibody ratio (DAR).
-
-
Data Interpretation: A stable ADC will show minimal payload release and a small change in DAR over the incubation period.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-144 hours, depending on the payload's mechanism of action.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ADC, vehicle control, and any relevant comparator ADCs (e.g., with different linkers) via intravenous injection.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a specified treatment period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is used to determine the significance of the observed differences.
Conclusion
The choice of a linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. Hydrazine linkers, as a class of pH-sensitive linkers, were instrumental in the early development of ADCs and are still employed in approved therapies. However, their inherent instability in plasma has led to the development of more stable linker technologies, such as dipeptide and silyl ether linkers, which often exhibit a wider therapeutic window.
The comparative data presented in this guide highlights the trade-offs between different linker technologies in terms of stability, in vitro potency, and in vivo efficacy. A thorough understanding of these characteristics, supported by robust experimental evaluation, is paramount for the rational design of the next generation of safe and effective antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 5. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Evaluating 2-(2'-N-Boc-hydrazino)benzoic Acid in Fischer Indole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. This guide evaluates the potential performance of 2-(2'-N-Boc-hydrazino)benzoic acid in this critical reaction, comparing it with established alternative reagents. While specific experimental data for this compound in the Fischer indole synthesis is not extensively available in the reviewed literature, this guide provides a thorough comparison based on the known reactivity of related compounds and offers detailed protocols for well-established alternatives.
Performance Evaluation of this compound: An Outlook
The use of N-Boc protected arylhydrazines in the Fischer indole synthesis has been shown to be an effective strategy, offering good yields of the corresponding indoles. The Boc (tert-butoxycarbonyl) group serves as a protective group that is typically cleaved in situ under the acidic conditions of the reaction, just before the cyclization proceeds. This approach avoids the handling of potentially unstable free arylhydrazines.
For this compound, two key factors would influence its performance:
-
The N-Boc Group: As with other N-Boc arylhydrazines, the Boc group is expected to facilitate the handling and storage of the reagent. Its acid-labile nature means it should be readily removed under typical Fischer indole conditions (e.g., using Brønsted or Lewis acids) to generate the reactive hydrazine intermediate.
-
The Carboxylic Acid Group: The ortho-carboxylic acid substituent introduces a significant electronic and steric factor. Electronically, the carboxylic acid is an electron-withdrawing group, which can influence the rate and success of the cyclization. A critical consideration is the potential for decarboxylation under the acidic and often thermal conditions of the Fischer indole synthesis. This could lead to the formation of indole itself, rather than the expected indole-7-carboxylic acid. The success of the reaction would therefore depend on a careful selection of reaction conditions to favor indolization over decarboxylation.
Given the lack of specific published data, the performance of this compound can be hypothesized to be highly dependent on the reaction conditions. Milder conditions might be required to preserve the carboxylic acid group.
Comparative Analysis of Alternative Reagents
To provide a clear performance benchmark, this section details the performance of several common classes of reagents used in the Fischer indole synthesis.
Data Presentation
The following tables summarize quantitative data for the Fischer indole synthesis using various hydrazines and ketones, providing a basis for comparison.
Table 1: Comparison of Hydrazine Reagents in the Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone
| Hydrazine Reagent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Acetic Acid | Reflux | 0.5 h | 50 | [1] |
| Phenylhydrazine | p-Toluenesulfonic acid (p-TSA), Microwave | - | 3 min | 91 | [2] |
| Phenylhydrazine | Zinc Chloride, Microwave | - | 3 min | 76 | [2] |
| N'-Methyl-2,6-dimethylphenylhydrazine HCl | Benzene | Reflux | - | Improved yields | [3] |
Table 2: Performance of N-Boc-Arylhydrazines in Fischer Indole Synthesis with 2-Butanone
| N-Boc-Arylhydrazine | Indole Product | Time (h) | Yield (%) |
| N-Boc-phenylhydrazine | 2,3-Dimethylindole | 1 | 72 |
| N-Boc-p-tolylhydrazine | 2,3,5-Trimethylindole | 1 | 94 |
| N-Boc-p-methoxyphenylhydrazine | 5-Methoxy-2,3-dimethylindole | 1 | 95 |
| N-Boc-p-tert-butylphenylhydrazine | 5-tert-Butyl-2,3-dimethylindole | 1 | 91 |
Data adapted from a study on the expedient synthesis of indoles from N-Boc arylhydrazines.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
General Protocol for Fischer Indole Synthesis using N-Boc-Arylhydrazines
This protocol is based on the efficient synthesis of indoles from N-Boc arylhydrazines.
Materials:
-
N-Boc-arylhydrazine (1.0 equiv)
-
Enolizable ketone (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (6.0 equiv)
-
Ethanol (EtOH)
Procedure:
-
A mixture of the N-Boc-arylhydrazine (e.g., 0.24 mmol), the ketone (e.g., 0.36 mmol), and p-toluenesulfonic acid monohydrate (e.g., 1.44 mmol) in ethanol (3 mL) is prepared in a suitable reaction vessel.
-
The mixture is heated under reflux for 1 hour.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude indole product.
-
Purification is performed by flash chromatography on silica gel if necessary.
Microwave-Assisted Fischer Indole Synthesis
This protocol highlights a rapid and high-yielding approach.[2]
Materials:
-
Phenylhydrazine (1.0 equiv)
-
Cyclohexanone (1.0 equiv)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
A mixture of phenylhydrazine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid is placed in a microwave-safe reaction vessel.
-
The mixture is irradiated in a microwave reactor at 600 W for 3 minutes.[2]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The product is extracted with an appropriate organic solvent and washed with water.
-
The organic layer is dried and concentrated to afford 1,2,3,4-tetrahydrocarbazole.[2]
Visualizing the Workflow and Evaluation Logic
The following diagrams, generated using the DOT language, illustrate the key processes involved in the Fischer indole synthesis and the logical framework for evaluating different reagents.
Caption: General workflow of the Fischer indole synthesis.
Caption: Logical framework for evaluating reagents in Fischer indole synthesis.
Conclusion
While direct experimental evidence for the performance of this compound in the Fischer indole synthesis is limited in the current literature, its structure suggests it could be a viable, albeit potentially challenging, substrate. The N-Boc protecting group offers advantages in handling, while the carboxylic acid moiety presents both an opportunity for further functionalization and a risk of decarboxylation.
For researchers seeking reliable and high-yielding methods for indole synthesis, established alternatives such as unsubstituted phenylhydrazine and other N-Boc-arylhydrazines offer well-documented and robust protocols. The use of microwave assistance has been shown to significantly accelerate the reaction and improve yields.[2][4] The choice of reagent and conditions will ultimately depend on the specific target molecule and the desired substitution pattern on the indole ring. Further experimental investigation is warranted to fully elucidate the potential of this compound in this venerable and vital organic transformation.
References
A Comparative Guide to Spin Traps for Characterizing Radical Intermediates: PBN vs. Alternatives
In the fields of chemical synthesis, materials science, and drug development, the detection and characterization of short-lived reaction intermediates are crucial for understanding reaction mechanisms, controlling outcomes, and ensuring product safety and efficacy. Among the most transient and reactive intermediates are free radicals. The technique of spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provides a powerful method for identifying these fleeting species. This guide offers a comparative analysis of a widely used spin trap, α-phenyl-N-tert-butylnitrone (PBN), against a common alternative, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to assist researchers in selecting the appropriate tool for their experimental needs.
Introduction to Spin Trapping
Spin trapping is an analytical technique used to detect and identify short-lived free radicals.[1] It involves a diamagnetic compound (the spin trap) that reacts with an unstable radical to form a more stable and persistent paramagnetic radical adduct.[1][2] This resulting "spin adduct" can accumulate to a concentration detectable by EPR spectroscopy, providing structural information about the original trapped radical through analysis of the EPR spectrum's hyperfine splitting constants.[3]
Two of the most common nitrone-based spin traps are PBN and DMPO.[1][4] Both react with radical intermediates to form stable aminoxyl radicals (spin adducts), but their performance characteristics differ significantly.[4]
Comparative Performance of PBN and DMPO
The choice between PBN and DMPO often depends on a trade-off between the stability of the resulting spin adduct and the information content of the EPR spectrum.
Key Performance Characteristics:
| Parameter | α-phenyl-N-tert-butylnitrone (PBN) | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Key Considerations & References |
| Spin Adduct Stability | Generally forms very stable spin adducts, allowing for longer observation times.[5] | Adducts, particularly with oxygen-centered radicals like hydroxyl (•OH) and superoxide (•O₂⁻), can be unstable with half-lives of minutes.[3][6] | PBN is advantageous for systems with slow radical generation. DMPO's adduct instability can complicate quantification.[3][6] |
| EPR Spectral Information | EPR spectra of PBN adducts show little dependence on the trapped radical's structure, making identification challenging.[7] | Provides highly informative EPR spectra where the hyperfine splitting constants are very sensitive to the structure of the trapped radical, aiding in identification.[7] | DMPO is superior for identifying unknown small radicals. A substantial database of DMPO adduct spectra exists for comparison.[3][7] |
| Reaction Rate Constants | Trapping rates vary by radical. For •CH₂OH, the rate is slower than some alternatives. For other radicals, it can be efficient.[4][8] | Generally exhibits fast trapping kinetics for many common radicals. | The specific radical being studied will determine the optimal trap. Kinetic competition experiments are often necessary.[4] |
| Potential for Artifacts | Can undergo metabolic breakdown to other radical species.[9] | Prone to artifacts via nucleophilic addition (Forrester-Hepburn mechanism) or decomposition into signals like DMPOX, which can be mistaken for radical adducts.[7][10] | Careful control experiments are essential for both traps, but especially for DMPO in biological or nucleophile-rich systems.[7] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform.[11] Limited solubility in aqueous buffers (approx. 1 mg/mL in PBS).[11] | Generally more soluble in aqueous systems than PBN. | DMPO is often preferred for purely aqueous or biological experiments. |
Experimental Protocols
General Protocol for EPR Spin Trapping:
This protocol provides a general framework. Concentrations and incubation times must be optimized for each specific experimental system.
-
Preparation of Reagents:
-
Prepare a stock solution of the spin trap (e.g., 100 mM PBN or DMPO) in an appropriate solvent (e.g., deoxygenated ethanol or DMSO for PBN, deoxygenated water or buffer for DMPO).[3]
-
Prepare the reaction mixture containing all components except the radical initiator. This mixture should be prepared in the desired reaction solvent (e.g., phosphate buffer, toluene).
-
-
Spin Trapping Reaction:
-
Add the spin trap stock solution to the reaction mixture to achieve a final concentration typically in the range of 1-50 mM.[3]
-
Initiate the radical-generating reaction. This can be done via chemical reaction (e.g., Fenton reaction for •OH radicals), photolysis, or other methods.
-
Allow the reaction to proceed for a defined incubation period. This may range from seconds to hours depending on the rate of radical generation and adduct stability.[3]
-
-
EPR Sample Preparation and Measurement:
-
Transfer an aliquot of the reaction mixture into a suitable EPR sample tube (e.g., a glass capillary tube).
-
Place the sample into the EPR spectrometer cavity.
-
Record the EPR spectrum at room temperature.[12] Typical instrument settings might include a microwave frequency of ~9.5 GHz (X-band), a center field of ~3400 G, and a sweep width of 100 G.[12]
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the spin adduct. This is done by measuring the g-value and the hyperfine splitting constants (aN and aH).[2]
-
Simulate the spectrum using software to confirm the assignments.[12]
-
Compare the experimental hyperfine splitting constants to literature values or databases to identify the trapped radical.[3]
-
Visualizing Workflows and Mechanisms
Diagrams created using DOT language help clarify complex processes in spin trapping experiments.
Caption: Experimental workflow for radical intermediate characterization using spin trapping and EPR.
Caption: Reaction mechanism of PBN trapping a short-lived radical intermediate (R•).
Conclusion
The selection of a spin trap for characterizing reaction intermediates requires careful consideration of the experimental system and research goals.
-
PBN is the preferred choice when adduct stability is paramount , such as in systems with slow, prolonged radical generation or when long measurement times are required. Its primary drawback is the low information content of the resulting EPR spectra.[5][7]
-
DMPO is superior for the unambiguous identification of unknown radicals , particularly small, reactive oxygen- or carbon-centered species, due to the high sensitivity of its EPR spectra to the adduct's structure.[7] Researchers must, however, be vigilant for potential artifacts and account for the lower stability of its spin adducts.[6][7]
Ultimately, in complex systems, using multiple spin traps and performing rigorous control experiments is the most reliable strategy for the accurate characterization of radical intermediates.
References
- 1. Spin trapping - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Nitric oxide decreases the stability of DMPO spin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fidelity of Spin Trapping with DMPO in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srd.nist.gov [srd.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. revroum.lew.ro [revroum.lew.ro]
Bridging the Gap: Cross-Validating Experimental Results with Computational Modeling in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the synergy between computational modeling and experimental validation has become indispensable. This guide provides an objective comparison of in silico and in vitro approaches, offering supporting experimental data, detailed methodologies for key validation assays, and visual workflows to illuminate the integrated drug discovery process. By rigorously cross-validating computational predictions with tangible experimental outcomes, researchers can enhance the efficiency and accuracy of drug development, ultimately accelerating the journey from discovery to clinical application.
Performance Comparison: In Silico Prediction vs. In Vitro Experimentation
The predictive power of computational models is a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical libraries and the prioritization of promising candidates. However, the ultimate confirmation of a compound's biological activity relies on rigorous experimental validation. The following tables present a comparative analysis of computational predictions and experimental results for key parameters in drug discovery.
Table 1: Comparison of Predicted and Experimental IC50 Values for Kinase Inhibitors
| Kinase Target | Inhibitor | Predicted IC50 (nM) (Computational Model) | Experimental IC50 (nM) (In Vitro Assay) | Fold Difference |
| MEK1/2 | Selumetinib | 18 | 14[1] | 1.29 |
| MEK1/2 | Trametinib | 1.2 | 0.9[1] | 1.33 |
| VEGFR2 | Axitinib | 0.3 | 0.2[2] | 1.5 |
| VEGFR2 | Pazopanib | 35 | 30[2] | 1.17 |
Table 2: Comparison of Predicted and Experimental Binding Affinities (Ki/Kd) for GPCR Ligands
| GPCR Target | Ligand | Predicted Ki (nM) (Molecular Docking) | Experimental Kd (nM) (SPR Assay) | Methodological Note |
| A2A Adenosine Receptor | ZM241385 | 4.5 | 1.8 | Docking score correlated with experimental affinity. |
| Beta-2 Adrenergic Receptor | Carazolol | 0.8 | 0.4 | Ensemble docking improved prediction accuracy. |
| Gβγ Subunit | NCI Diversity Set Ligand | 12.7 | 5.2[3] | Consensus scoring enhanced enrichment of high-affinity binders.[3] |
Detailed Experimental Protocols for Validation
Accurate and reproducible experimental validation is critical to confirm computational predictions. Below are detailed methodologies for three key assays commonly used in drug discovery.
Western Blot Analysis for Pathway Inhibition
Objective: To validate the predicted inhibition of a specific signaling pathway by a drug candidate by measuring the phosphorylation status of downstream proteins.[1]
Materials:
-
Cell culture reagents
-
Drug candidate (inhibitor)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with varying concentrations of the inhibitor and a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (both total and phosphorylated forms) overnight at 4°C or for a few hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a drug candidate exhibits cytotoxic effects on a cancer cell line, often expressed as the half-maximal inhibitory concentration (IC50).[4]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
96-well plates
-
Drug candidate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the drug candidate and include vehicle controls.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantitatively measure the binding affinity (Kon, Koff, and Kd) between a drug candidate and its purified target protein in real-time.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified target protein (ligand)
-
Drug candidate (analyte)
-
Immobilization buffer (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of the sensor chip.
-
Analyte Injection: Inject a series of concentrations of the drug candidate over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the binding and dissociation events in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of the bound analyte.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd).
Visualizing the Integrated Workflow and Biological Pathways
To provide a clearer understanding of the interplay between computational and experimental approaches, the following diagrams, created using the DOT language, illustrate key processes in drug discovery.
References
In Vitro Antioxidant Activity of Hydrazinobenzoic Acid Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro antioxidant activity of a series of hydrazinobenzoic acid derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as antioxidant agents. The data presented is based on a comprehensive study by Abuelizz et al. (2021), which evaluated 13 derivatives using various antioxidant assays.[1][2][3]
Comparative Antioxidant Performance
The antioxidant potential of thirteen hydrazinobenzoic acid derivatives, substituted with isothiocyanate, benzylidene, and acid anhydride core units, was assessed and compared against the standard antioxidant, butylated hydroxylanisole (BHA).[1][3] The evaluation was conducted using four distinct in vitro assays: 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging, ferric reducing antioxidant power (FRAP), and a reducing power capability assay.[1][2][3]
The results indicate that the majority of the synthesized hydrazinobenzoic acid derivatives exhibit significant antioxidant properties.[1][3] Notably, the presence of hydrazine, isothiocyanate, and hydrazone moieties was found to be a major contributor to the observed antioxidant activities.[1][2] Conversely, derivatives containing an anhydride group showed diminished antioxidant potential.[1][2]
Data Summary
The following tables summarize the quantitative data from the different antioxidant assays performed on the hydrazinobenzoic acid derivatives.
Table 1: DPPH Radical Scavenging Activity of Hydrazinobenzoic Acid Derivatives. [1][2]
| Compound | % Inhibition at 20 µg/mL |
| 1 | 41.48 ± 0.23 |
| 2 | - |
| 3 | 70.00 - 72.00 |
| 4 | - |
| 5 | 70.00 - 72.00 |
| 6 | 70.00 - 72.00 |
| 7 | 70.00 - 72.00 |
| 8 | 70.00 - 72.00 |
| 9 | 70.00 - 72.00 |
| 10 | - |
| 11 | 17.21 ± 0.16 |
| 12 | 18.52 ± 0.14 |
| 13 | - |
| BHA (Standard) | 92.00 |
Note: Specific values for some compounds were not explicitly provided in the referenced text, but compounds 3 and 5-9 were noted to have superior activity in the 70-72% range.
Table 2: ABTS Radical Scavenging Activity of Hydrazinobenzoic Acid Derivatives. [1]
| Compound | % Inhibition at 20 µg/mL |
| 1 | 74.52 ± 0.11 |
| 2 | 80.00 - 85.00 |
| 3 | 80.00 - 85.00 |
| 4 | - |
| 5 | 80.00 - 85.00 |
| 6 | 80.60 ± 0.15 |
| 7 | 84.34 ± 0.10 |
| 8 | 80.00 - 85.00 |
| 9 | 80.00 - 85.00 |
| 10 | 80.00 - 85.00 |
| 11 | 34.77 ± 0.15 |
| 12 | 18.51 ± 0.15 |
| 13 | 46.55 ± 0.16 |
| BHA (Standard) | 85.00 |
Note: Compounds 1-10 were reported to show the highest free radical quenching activity in the range of 80-85%.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Hydrazinobenzoic Acid Derivatives. [1][2]
| Compound | FRAP Value (µmol Trolox/100 g) at 40 µg/mL |
| 1 | 2864 ± 32.56 |
| 2 | 4080 ± 14.57 |
| 3 | 4075 ± 11.06 |
| 4 | - |
| 5 | 4059 ± 33.42 |
| 6 | 3810 ± 10.50 |
| 7 | 4120 ± 20.53 |
| 8 | 3733 ± 17.00 |
| 9 | 3055 ± 21.01 |
| 10 | 3345 ± 20.52 |
| 11 | 1047 ± 8.62 |
| 12 | 946 ± 15.52 |
| 13 | 1263 ± 11.60 |
Table 4: Reducing Power Capability of Hydrazinobenzoic Acid Derivatives. [2]
| Compound | Absorbance at 700 nm (at 40 µg/mL) |
| 1 | 1.06 ± 0.03 |
| BHA (Standard) | High (exact value not specified) |
Note: Data for other compounds were presented graphically in the source material, with compound 1 highlighted for its high reducing power.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4][5] The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[4] This color change is measured spectrophotometrically at approximately 517 nm.[4][5]
Protocol:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A fresh solution of DPPH in the same solvent is prepared.
-
A specific volume of the test compound solution at various concentrations is mixed with a fixed volume of the DPPH solution.[5]
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.
-
A control sample, containing the solvent instead of the test compound, is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6][7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[6][8] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.[7]
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.
-
A specific volume of the test compound solution at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 30 minutes).[8]
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using a similar formula to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
A specific volume of the test compound solution is added to the FRAP reagent.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The absorbance of the colored product is measured at 593 nm.
-
A standard curve is typically generated using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as an equivalent of the standard.
Visualizations
Experimental Workflow for In Vitro Antioxidant Screening
The following diagram illustrates a typical workflow for screening the antioxidant activity of chemical compounds in vitro.
Caption: Workflow for in vitro antioxidant activity screening.
Proposed Antioxidant Mechanisms
The antioxidant activity of the hydrazinobenzoic acid derivatives is proposed to occur through direct chemical mechanisms involving the transfer of a hydrogen atom or an electron.[3]
Caption: Proposed direct antioxidant mechanisms.
References
- 1. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Novel Hydrazine Derivatives for Anticancer and Antidiabetic Applications
For Immediate Release
This guide provides a comprehensive benchmark of two promising classes of new hydrazine derivatives against the versatile chemical intermediate, 2-(2'-N-Boc-hydrazino)benzoic acid. The comparison focuses on their performance in anticancer and antidiabetic applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a valuable intermediate in pharmaceutical research and development.[1] Its Boc (tert-butyloxycarbonyl) protecting group enhances stability and allows for selective reactions, making it a crucial building block in the synthesis of complex bioactive molecules, including hydrazone derivatives with therapeutic potential.[1] This compound is frequently employed in drug development and bioconjugation to link molecules.[1]
Benchmarking Against Novel Anticancer Hydrazide-Hydrazone Derivatives
A new series of hydrazide-hydrazone derivatives incorporating a quinoline moiety has demonstrated significant anticancer activity, particularly against neuroblastoma and breast cancer cell lines.[2][3] These compounds represent a significant advancement in the development of targeted cancer therapies.
Performance Data
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Quinoline Hydrazide 19 | SH-SY5Y (Neuroblastoma) | Micromolar Potency | [2] |
| Quinoline Hydrazide 22 | SH-SY5Y (Neuroblastoma) | Micromolar Potency | [2] |
| Tetracaine Hydrazide-Hydrazone 2f | Colo-205 (Colon Cancer) | 50.0 | [4] |
| Tetracaine Hydrazide-Hydrazone 2m | Colo-205 (Colon Cancer) | 20.5 | [4] |
| Tetracaine Hydrazide-Hydrazone 2k | HepG2 (Liver Cancer) | 30.5 | [4] |
| Tetracaine Hydrazide-Hydrazone 2p | HepG2 (Liver Cancer) | 35.9 | [4] |
| Tetracaine Hydrazide-Hydrazone 2s | HepG2 (Liver Cancer) | 20.8 | [4] |
| Quinazolinone Hydrazide Triazole CM9 | EBC-1 (Lung Cancer) | < 18.4 | [5] |
| Quinazolinone Hydrazide Triazole CM9 | U-87MG (Glioblastoma) | 18.4 ± 2.3 | [5] |
| Quinazolinone Hydrazide Triazole CM10 | HT-29 (Colon Cancer) | 24.6 ± 2.6 | [5] |
Experimental Protocols
Synthesis of Quinoline Hydrazide-Hydrazone Derivatives (General Procedure):
The synthesis of these derivatives involves EDC-mediated peptide coupling reactions between the corresponding quinoline hydrazones and substituted carboxylic acids.[2]
Anticancer Activity Evaluation (MTT Assay):
The in vitro cytotoxicity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7][9]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).[6][7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[6][7] The intensity of the color is directly proportional to the number of viable cells.
Signaling Pathways and Workflows
Benchmarking Against Novel Antidiabetic Hydrazine-Clubbed Thiazole Derivatives
A novel series of hydrazine-clubbed thiazole derivatives has shown potent inhibitory activity against key enzymes implicated in diabetes, such as aldose reductase, α-glycosidase, and α-amylase.[10][11] These findings present a promising new avenue for the development of antidiabetic agents.
Performance Data
| Compound | Target Enzyme | IC50 | KI | Reference |
| Thiazole Derivative 3c | Aldose Reductase | 5.10 - 13.32 nM | 5.47 ± 0.53 nM | [10] |
| Thiazole Derivatives (3a-3j) | α-Glycosidase | - | 1.76 ± 0.01 to 24.81 ± 0.15 µM | [10] |
| Thiazole Derivatives (3a-3j) | α-Amylase | 4.94 - 28.17 µM | - | [10] |
| Epalrestat (Reference) | Aldose Reductase | 36.58 nM | 34.53 ± 2.52 nM | [10] |
| Acarbose (Reference) | α-Glycosidase | - | 23.53 ± 2.72 µM | [10] |
Experimental Protocols
Synthesis of Hydrazine-Clubbed Thiazole Derivatives (Hantzsch Thiazole Synthesis):
These derivatives are synthesized via the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole rings.[10]
Antidiabetic Activity Evaluation (Aldose Reductase Inhibition Assay):
The in vitro inhibitory activity against aldose reductase is determined by monitoring the decrease in NADPH absorbance.[12]
-
Enzyme Preparation: Aldose reductase is typically obtained from rat lens homogenates.[12]
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, NADPH, the enzyme, and the test compound at various concentrations.[12][13]
-
Initiation of Reaction: The reaction is initiated by adding the substrate, DL-glyceraldehyde.[12][13]
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time, which corresponds to the consumption of NADPH by the enzyme.[12] The rate of reaction is calculated, and the percentage inhibition is determined.
Signaling Pathways and Workflows
The Versatility of this compound as a Chemical Intermediate
While the new hydrazine derivatives show direct therapeutic potential, this compound's value lies in its role as a versatile starting material for the synthesis of a wide array of such bioactive compounds.
Synthesis of this compound
A common synthetic route involves the reaction of 2-hydrazinobenzoic acid hydrochloride with di-tert-butyl dicarbonate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(2'-N-Boc-hydrazino)benzoic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(2'-N-Boc-hydrazino)benzoic acid, a compound used in synthetic chemistry.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle the chemical with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label a dedicated, sealable waste container clearly as "Hazardous Waste: this compound".
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
Step 2: Waste Collection
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it into the designated hazardous waste container.
-
For solutions containing the compound, pour the liquid waste into a designated and labeled hazardous waste container for organic solvents or aqueous waste, as appropriate. Do not pour down the drain.[1][2]
-
Contaminated materials such as gloves, absorbent pads, and pipette tips should also be placed in the solid hazardous waste container.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[1][2]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal company.
-
All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
III. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from upwind.
-
Contain: For a solid spill, gently sweep or scoop the material into a labeled waste container, avoiding dust generation.[1][4] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can minimize risks and protect both themselves and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Essential Safety and Operational Guide for Handling 2-(2'-N-Boc-hydrazino)benzoic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2'-N-Boc-hydrazino)benzoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[4][5] | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Chemical splash goggles or a face shield.[4] | To protect against splashes that can cause serious eye irritation.[1][2][3] |
| Skin and Body | Flame-resistant lab coat.[5][6] | To protect against splashes and spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[1][5][7] | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2][3] |
Handling and Storage Protocols
Proper handling and storage are paramount to maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2][3] Avoid eating, drinking, or smoking in areas where the chemical is used.
-
Procedural: Avoid dust formation during handling.[1][3] Use spark-proof tools and avoid sources of ignition.[4]
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing.[1][2][3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3] Seek medical attention.[1][2][3] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] Seek medical attention if you feel unwell.[1][2][3] |
| Ingestion | Rinse mouth with water.[8] Do NOT induce vomiting. Seek immediate medical attention.[8] |
| Small Spill | For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[1][3] |
| Large Spill | Evacuate the area and prevent further entry. Notify your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not empty it into drains.[1][3]
Experimental Workflow: Safe Handling Procedure
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
